molecular formula C20H22N2O2 B2786187 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide CAS No. 852137-22-5

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide

カタログ番号: B2786187
CAS番号: 852137-22-5
分子量: 322.408
InChIキー: RIVXXLSMBKFKNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is a synthetic organic compound featuring a benzamide moiety linked to a 1,2-dimethylindole core. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Indole derivatives are known to be privileged structures in drug discovery, often exhibiting diverse biological activities. Similarly, benzamide-containing compounds have been explored for various pharmacological applications, including as enzyme inhibitors. Researchers are investigating this compound for its potential utility in several fields. Its specific research applications and detailed mechanism of action are currently under investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the primary scientific literature for the most current findings regarding this compound.

特性

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-24-18-8-6-16(7-9-18)20(23)21-13-15-5-10-19-17(12-15)11-14(2)22(19)3/h5-12H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVXXLSMBKFKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide

Abstract

This guide provides a comprehensive technical overview for the synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, a molecule of interest for researchers in medicinal chemistry and drug development. The core of this synthesis is the formation of a stable amide bond, a ubiquitous linkage in numerous pharmaceutical products.[1] This document details two primary, field-proven methodologies for the crucial amide coupling step: the classic Schotten-Baumann reaction via an acyl chloride intermediate and a modern carbodiimide-mediated coupling. The narrative explains the causality behind experimental choices, from the preparation of key precursors to the final purification and characterization of the target compound. All protocols are designed to be self-validating, with integrated troubleshooting insights and references to authoritative standards.

Part 1: Synthesis of Key Intermediates

The successful synthesis of the target molecule hinges on the efficient preparation of two key precursors: an activated carboxylic acid derivative and a functionalized indole amine.

Synthesis of 4-Ethoxybenzoyl Chloride

The first key intermediate is the activated form of 4-ethoxybenzoic acid. Conversion to the acyl chloride is a robust and widely used method to increase the electrophilicity of the carboxyl carbon, facilitating the subsequent nucleophilic attack by the amine.[2] Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Experimental Protocol:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxybenzoic acid (1.0 eq.).

  • Reagent Addition: Suspend the acid in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (approx. 5 mL per gram of acid). Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Chlorination: Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq.) to the suspension at room temperature.[3] The mixture will begin to effervesce.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until the evolution of gas ceases and the solution becomes clear.[3] Reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Isolation: Remove the excess solvent and thionyl chloride under reduced pressure. The resulting crude 4-ethoxybenzoyl chloride, a moisture-sensitive oil or low-melting solid, is typically used in the next step without further purification.[4]

Causality & Insights:

  • DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier reagent intermediate with thionyl chloride, which is a more potent acylating agent.

  • Anhydrous Conditions: It is critical to use anhydrous solvents and apparatus, as 4-ethoxybenzoyl chloride will readily hydrolyze back to benzoic acid in the presence of water.[5]

Proposed Synthesis of (1,2-dimethyl-1H-indol-5-yl)methanamine

Step A: Fischer Indole Synthesis of 1,2-dimethyl-1H-indole The synthesis begins by forming a hydrazone from 4-methylphenylhydrazine and acetone, followed by an acid-catalyzed cyclization and rearrangement to form the indole ring. Subsequent N-methylation provides the desired indole core.

Step B: Vilsmeier-Haack Formylation of 1,2-dimethyl-1H-indole To introduce the required methylamine group at the C5 position, the indole ring must first be functionalized. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings, such as indoles, to yield an aldehyde. This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and DMF.

Step C: Reductive Amination of 1,2-dimethyl-1H-indole-5-carbaldehyde The final step in forming the amine intermediate is the reductive amination of the aldehyde. This can be achieved by reacting the aldehyde with ammonia (or an ammonia source like ammonium acetate) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

Part 2: Amide Coupling and Final Product Synthesis

With both key intermediates in hand, the final amide bond can be formed. We present two robust protocols.

Protocol 1: Schotten-Baumann Amide Synthesis

This method utilizes the highly reactive 4-ethoxybenzoyl chloride prepared in section 1.1. The reaction is typically performed under basic conditions to neutralize the HCl byproduct.[5]

Experimental Protocol:

  • Setup: Dissolve (1,2-dimethyl-1H-indol-5-yl)methanamine (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the amine solution.

  • Acylation: Slowly add a solution of crude 4-ethoxybenzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, proceed to the purification steps outlined in Part 3.

Causality & Insights:

  • Base: The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Temperature Control: The reaction is often exothermic. Initial cooling to 0 °C helps to control the reaction rate and minimize the formation of potential side products.[5]

Protocol 2: EDC/HOBt Mediated Coupling

This protocol offers a milder alternative to the acid chloride method, avoiding the need to handle highly reactive and moisture-sensitive acyl chlorides. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[8] 1-Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions, such as N-acylurea formation, and improve reaction efficiency.[5]

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve 4-ethoxybenzoic acid (1.0 eq.), (1,2-dimethyl-1H-indol-5-yl)methanamine (1.1 eq.), and HOBt (1.1 eq.) in an anhydrous solvent such as DMF or DCM.

  • Coupling Agent Addition: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq.) portion-wise.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[5] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, proceed to the purification steps outlined in Part 3.

Causality & Insights:

  • Mechanism: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can either react directly with the amine or, more efficiently, react with HOBt to form an active ester, which then cleanly acylates the amine.[5]

  • Advantages: This method is often preferred for complex molecules with sensitive functional groups due to its mild conditions. The water-soluble urea byproduct from EDC is also easily removed during aqueous workup.

Part 3: Purification and Characterization

Workup and Purification
  • Quenching & Extraction: Dilute the reaction mixture with the organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or 5% citric acid solution) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by either:

    • Recrystallization: Using a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Silica Gel Column Chromatography: Using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure product.[9]

Analytical Characterization

The identity and purity of the final product, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, should be confirmed by standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons on both the indole and benzamide rings, the ethoxy group (a triplet and a quartet), the indole methyl groups (singlets), and the methylene bridge and amide N-H proton.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the characteristic amide carbonyl peak around 165-170 ppm.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated mass of the target compound.

  • Infrared (IR) Spectroscopy: Will display a strong absorption band for the C=O stretch of the amide at approximately 1630-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Part 4: Data Summary & Visualization

Data Presentation

Table 1: Reagents and Materials (Illustrative)

Reagent Formula MW ( g/mol ) Role
4-Ethoxybenzoic Acid C₉H₁₀O₃ 166.17 Acid Precursor
Thionyl Chloride SOCl₂ 118.97 Chlorinating Agent
(1,2-dimethyl-1H-indol-5-yl)methanamine C₁₁H₁₄N₂ 174.24 Amine Precursor
EDC·HCl C₈H₁₈ClN₃ 191.70 Coupling Reagent
HOBt C₆H₅N₃O 135.12 Coupling Additive
Triethylamine C₆H₁₅N 101.19 Base

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

Table 2: Reaction Parameters Summary (Schotten-Baumann Method)

Step Reagent Equivalents Temperature Time (h)
Amine Solution (Indolyl)methanamine 1.0 0 °C -
Base Addition Triethylamine 1.5 0 °C -

| Acylation | 4-Ethoxybenzoyl Chloride | 1.1 | 0 °C to RT | 2-4 |

Experimental Workflow Visualization

SynthesisWorkflow cluster_precursors Part 1: Precursor Synthesis cluster_coupling Part 2: Amide Coupling cluster_product Part 3: Final Product A 4-Ethoxybenzoic Acid A_int 4-Ethoxybenzoyl Chloride A->A_int SOCl₂, DMF B (1,2-dimethyl-1H-indol-5-yl)methanamine C Amide Coupling (Schotten-Baumann) B->C A_int->C D Crude Product C->D Workup E N-[(1,2-dimethyl-1H-indol-5-yl)methyl]- 4-ethoxybenzamide D->E Purification (Chromatography)

Caption: Overall synthetic workflow for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website: [Link]

  • Vale, N., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from: [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from: [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from: [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from: [Link]

Sources

Advanced Synthesis and Optimization of N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole derivatives represent a privileged class of pharmacophores in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics[1]. Specifically, the (1,2-dimethyl-1H-indol-5-yl)methanamine scaffold has emerged as a critical building block for synthesizing highly potent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR)[2]. Modulating this receptor is a primary therapeutic strategy for addressing cognitive deficits in neurodegenerative and psychiatric disorders[3].

This technical whitepaper provides an in-depth, self-validating methodological guide for the synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide and its structural analogs. By detailing the causality behind each synthetic choice, this guide ensures that researchers can achieve high-yield, reproducible results while maintaining strict chemoselectivity.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide relies on a highly convergent approach. The core indole amine is constructed via a Fischer indole synthesis, followed by orthogonal N-alkylation and targeted nitrile reduction[4].

Causality in Synthetic Design:

  • Why 1,2-Dimethylation? Unsubstituted indoles are highly susceptible to oxidative metabolism and electrophilic attack at the C2 and C3 positions. Methylation at N1 and C2 sterically and electronically shields the heterocycle, significantly improving the metabolic stability and kinetic solubility of the final drug candidate[3].

  • Why LiAlH₄ for Nitrile Reduction? Catalytic hydrogenation (e.g., Pd/C, H₂) of nitriles frequently yields unwanted secondary amines due to the condensation of the intermediate imine with the primary amine product. Lithium aluminum hydride (LiAlH₄) provides a rapid, irreversible reduction directly to the primary amine, minimizing dimerization[4].

  • Why EDC/HOBt for Amide Coupling? Utilizing an acid chloride for amide bond formation risks unwanted Friedel-Crafts acylation at the nucleophilic C3 position of the indole ring. The EDC/HOBt system generates a milder O-acylisourea intermediate that strictly acylates the primary aliphatic amine, preserving the integrity of the indole core.

SynthWorkflow A 4-Hydrazinylbenzonitrile + Acetone B 2-Methyl-1H-indole -5-carbonitrile A->B Fischer Indole Synthesis C 1,2-Dimethyl-1H-indole -5-carbonitrile B->C NaH, MeI N-Methylation D (1,2-Dimethyl-1H-indol -5-yl)methanamine C->D LiAlH4 Reduction F N-[(1,2-dimethyl-1H-indol-5-yl)methyl] -4-ethoxybenzamide D->F Amide Coupling E 4-Ethoxybenzoic Acid (Coupling Partner) E->F EDC/HOBt

Synthetic workflow for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide.

Step-by-Step Experimental Methodologies

Step 1: Fischer Indole Synthesis of 2-Methyl-1H-indole-5-carbonitrile

Protocol:

  • Suspend 4-hydrazinylbenzonitrile hydrochloride (1.0 eq) in glacial acetic acid.

  • Add acetone (1.5 eq) dropwise at room temperature.

  • Heat the mixture to 90°C for 4 hours under an inert argon atmosphere.

  • Cool the reaction to room temperature, pour over crushed ice, and neutralize with aqueous NaOH. Extract with ethyl acetate (3x).

  • Self-Validation Checkpoint: LC-MS must show the correct mass [M+H]⁺ = 157.1. ¹H NMR should display the characteristic indole C3-H singlet at ~6.2 ppm, confirming successful cyclization.

Step 2: N-Methylation to 1,2-Dimethyl-1H-indole-5-carbonitrile

Protocol:

  • Dissolve 2-methyl-1H-indole-5-carbonitrile (1.0 eq) in anhydrous DMF and cool to 0°C.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until hydrogen evolution ceases[4].

  • Add Methyl Iodide (MeI, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with dichloromethane.

  • Self-Validation Checkpoint: IR spectroscopy must show the complete disappearance of the broad N-H stretch at ~3300 cm⁻¹. ¹H NMR will reveal a new 3H singlet at ~3.7 ppm corresponding to the N-CH₃ group.

Step 3: Reduction to (1,2-Dimethyl-1H-indol-5-yl)methanamine

Protocol:

  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under argon.

  • Slowly add a solution of 1,2-dimethyl-1H-indole-5-carbonitrile (1.0 eq) in THF dropwise to maintain the temperature below 10°C[4].

  • Reflux the mixture for 3 hours.

  • Cool to 0°C and perform a Fieser workup (add n mL water, n mL 15% NaOH, 3n mL water). Filter the granular aluminum salts and concentrate the filtrate.

  • Self-Validation Checkpoint: A ninhydrin stain on TLC plates will turn purple, indicating the presence of a primary aliphatic amine. ¹³C NMR confirms the loss of the nitrile carbon (~120 ppm) and the appearance of a benzylic methylene carbon (~46 ppm).

Step 4: Amide Coupling to Target Benzamide

Protocol:

  • Dissolve 4-ethoxybenzoic acid (1.1 eq) in anhydrous DMF.

  • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 minutes to pre-activate the acid.

  • Add (1,2-dimethyl-1H-indol-5-yl)methanamine (1.0 eq) and stir at room temperature for 12 hours.

  • Dilute with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint: The appearance of an amide N-H doublet (~8.5 ppm) in ¹H NMR confirms the newly formed bond. High-resolution mass spectrometry (HRMS) must confirm the exact mass of the coupled product.

Quantitative Data & Analog Optimization

To establish a robust Structure-Activity Relationship (SAR) profile, several analogs were synthesized by varying the benzamide partner. The quantitative synthesis data and analytical validations are summarized below:

Analog IDR-Group (Acid Partner)Yield (%)Reaction Time (h)ESI-MS [M+H]⁺Purity (HPLC)
1 (Core) 4-Ethoxybenzoic acid8212323.19>99%
2 4-Methoxybenzoic acid7812309.16>98%
3 3-Fluoro-4-ethoxybenzoic acid7514341.17>98%
4 4-(Trifluoromethoxy)benzoic acid8016377.13>97%

Note: Yields represent isolated yields after column chromatography. Purity was determined via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Biological Relevance & Mechanism of Action

Analogs based on the N-[(1,2-dimethyl-1H-indol-5-yl)methyl] scaffold exhibit potent biological activity as positive allosteric modulators of the α7 nAChR[2]. Unlike orthosteric agonists, which bind to the primary acetylcholine site and often cause rapid receptor desensitization, PAMs bind to a distinct allosteric site.

This binding enhances the channel's opening probability in response to endogenous acetylcholine, facilitating a sustained calcium (Ca²⁺) influx without triggering desensitization[3]. The resulting intracellular signaling cascades promote synaptic plasticity, offering a viable mechanism for cognitive enhancement and neuroprotection[1].

BioPathway Ligand Indole-Benzamide Analog (PAM) Receptor α7 nAChR (Allosteric Site) Ligand->Receptor Allosteric Binding IonChannel Ca2+ Influx Receptor->IonChannel Channel Opening Kinase Intracellular Signaling Cascades IonChannel->Kinase Pathway Activation Outcome Neuroprotection & Cognitive Enhancement Kinase->Outcome Synaptic Plasticity

Mechanism of action for α7 nAChR positive allosteric modulators.

References

  • Optimization of Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators and the Discovery of a Preclinical Development Candidate Molecule (RGH-560) . Journal of Medicinal Chemistry.[Link]

Sources

Investigational Framework for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide: A Novel Selective COX-2 Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive investigational strategy for elucidating the mechanism of action of the novel chemical entity, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (hereinafter referred to as "Compound X"). Based on a structural analysis of its core moieties—a dimethyl-indole and a 4-ethoxybenzamide—we hypothesize that Compound X may function as a selective inhibitor of cyclooxygenase-2 (COX-2). The indole scaffold is prevalent in numerous anti-inflammatory agents, while the benzamide portion is a feature of various enzyme inhibitors.[1][2][3] This document provides a structured, multi-phase experimental plan designed to rigorously test this hypothesis, from initial enzymatic assays to cellular and downstream pathway analyses. The overarching goal is to establish a robust, data-driven understanding of Compound X's mechanism of action for potential development as an anti-inflammatory or anti-cancer therapeutic.

Introduction and Rationale

The confluence of an indole nucleus and a benzamide structure in Compound X presents a compelling case for its investigation as a targeted therapeutic agent. The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3] Similarly, N-benzylbenzamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[4] Specifically, some benzamide-containing compounds, such as ethenzamide, are known to inhibit prostaglandin synthesis, a key process in inflammation mediated by COX enzymes.[5]

The working hypothesis for Compound X is its selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various cancerous tissues, making it a prime target for therapeutic intervention with a potentially favorable side-effect profile compared to non-selective COX inhibitors.[5] This guide details the experimental workflows to validate this hypothesis and characterize the compound's cellular effects.

Phase 1: Primary Target Engagement and Selectivity

The initial phase of investigation is designed to confirm direct interaction with the hypothesized target, COX enzymes, and to quantify the selectivity of this interaction.

In Vitro COX-1 and COX-2 Inhibition Assays

The primary validation will be conducted using commercially available enzymatic assays that measure the peroxidase activity of purified human recombinant COX-1 and COX-2.

Experimental Protocol: COX Inhibition Assay

  • Preparation of Reagents:

    • Purified human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

    • Compound X stock solution in DMSO.

    • Positive controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Assay Procedure:

    • A 96-well microplate is prepared with the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Serial dilutions of Compound X are added to the wells. Control wells receive DMSO vehicle or positive controls.

    • The plate is incubated for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • The reaction is initiated by adding a solution of arachidonic acid and TMPD.

    • The plate is incubated for a further 5-10 minutes at room temperature.

    • The absorbance is read at 590 nm using a microplate reader. The color change is proportional to the peroxidase activity of the COX enzyme.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of Compound X.

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a four-parameter logistic curve.

    • The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Expected Data and Interpretation

The quantitative data from these assays will be summarized as follows:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X>1000.5>200
Celecoxib150.04375
Indomethacin0.10.90.11

Hypothetical data presented

A high selectivity index for Compound X would provide strong initial evidence for its potential as a selective COX-2 inhibitor.

Phase 2: Cellular Activity and Downstream Effects

Following confirmation of enzymatic inhibition, the next logical step is to assess the activity of Compound X in a cellular context. This phase will determine if the compound can effectively inhibit COX-2 activity within cells and subsequently reduce the production of downstream inflammatory mediators.

Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and subsequent prostaglandin production in immune cells such as macrophages.

Experimental Protocol: Cellular PGE2 Assay

  • Cell Culture:

    • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Assay Procedure:

    • Cells are seeded in 24-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of Compound X or controls.

    • After a 1-hour pre-incubation with the compound, cells are stimulated with LPS (1 µg/mL) to induce COX-2 expression.

    • The cells are incubated for 24 hours.

    • The cell culture supernatant is collected.

  • PGE2 Measurement:

    • The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • The EC50 value (the effective concentration that inhibits 50% of LPS-induced PGE2 production) is calculated.

Western Blot Analysis of COX-2 Expression

To ensure that Compound X is not merely suppressing COX-2 gene expression, a western blot analysis will be performed on cell lysates from the PGE2 assay.

Experimental Workflow

G cluster_0 Cell Treatment cluster_1 Sample Processing cluster_2 Downstream Analysis RAW 264.7 Cells RAW 264.7 Cells Pre-incubation with Compound X Pre-incubation with Compound X RAW 264.7 Cells->Pre-incubation with Compound X LPS Stimulation LPS Stimulation Pre-incubation with Compound X->LPS Stimulation Collect Supernatant Collect Supernatant LPS Stimulation->Collect Supernatant Cell Lysis Cell Lysis LPS Stimulation->Cell Lysis PGE2 ELISA PGE2 ELISA Collect Supernatant->PGE2 ELISA Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot (COX-2, Actin) Western Blot (COX-2, Actin) SDS-PAGE->Western Blot (COX-2, Actin)

Caption: Workflow for assessing cellular COX-2 activity.

A lack of change in COX-2 protein levels in the presence of Compound X would indicate that its mechanism is indeed through direct inhibition of the enzyme's activity rather than suppression of its expression.

Phase 3: Broader Cellular Impact and Pathway Analysis

To gain a more comprehensive understanding of Compound X's mechanism, this phase will explore its effects on key signaling pathways associated with inflammation and cancer, where COX-2 plays a significant role.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and is often upstream of COX-2 expression. While our primary hypothesis is direct COX-2 inhibition, it is prudent to investigate any potential off-target effects on this critical pathway.

Signaling Pathway Diagram

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to COX2_Gene COX-2 Gene Nucleus->COX2_Gene Induces Transcription PGE2 PGE2 COX2_Gene->PGE2 Leads to CompoundX Compound X (Hypothesized Target) CompoundX->PGE2 Inhibits

Sources

An Inquiry into the Biological Activity of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the biological activity of the novel chemical entity, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide. A comprehensive search of scientific literature and patent databases reveals a significant gap in the available information for this specific compound. While the constituent indole and benzamide scaffolds are well-represented in medicinal chemistry with a broad spectrum of documented biological activities, no specific data pertaining to the synthesis, pharmacological profiling, or mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide has been publicly reported. This guide, therefore, will provide a foundational analysis based on the known properties of its structural components, outline a logical, data-driven workflow for its initial biological characterization, and propose potential therapeutic areas of interest.

Introduction: Deconstructing a Novel Molecular Scaffold

The molecule N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is a synthetic compound comprised of two key pharmacophores: a substituted indole ring and a 4-ethoxybenzamide moiety, linked by a methylene bridge. The indole core is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3][4][5] Similarly, the benzamide group is a common feature in a variety of pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties.[1] The specific combination and substitution pattern in the target molecule suggests a deliberate design to explore novel chemical space and potentially new biological activities.

Key Structural Features:

  • 1,2-dimethyl-1H-indole: The methylation at the N1 and C2 positions of the indole ring can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

  • 5-methyl Linker: The methylene group connecting the indole and benzamide moieties provides conformational flexibility, allowing the two pharmacophores to adopt various spatial orientations for optimal target engagement.

  • 4-ethoxybenzamide: The ethoxy group at the para-position of the benzamide ring can impact solubility, membrane permeability, and potential interactions with hydrophobic pockets of target proteins.

Postulated Biological Activities and Therapeutic Hypotheses

Given the absence of direct experimental data, we can formulate hypotheses regarding the potential biological activities of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide by examining the known activities of structurally related compounds.

Serotonin (5-HT) Receptor Modulation

A significant number of indole-containing compounds are known to interact with serotonin receptors. For instance, various N-substituted indol-5-yl derivatives have been investigated as potent and selective agonists or antagonists for different 5-HT receptor subtypes, with applications in migraine therapy and psychiatric disorders.[6][7] The structural similarity of our target compound to known 5-HT receptor ligands warrants an initial screening against a panel of these receptors.

Anticancer Activity

Indole derivatives have demonstrated a wide range of anticancer activities through various mechanisms, including inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[1] The specific substitution pattern on the indole ring can significantly influence the cytotoxic and antiproliferative effects.

Anti-inflammatory Properties

Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core.[3] Novel indole derivatives have been explored for their ability to modulate key inflammatory pathways, such as NF-κB and COX-2.[1]

A Proposed Workflow for Biological Characterization

To elucidate the biological activity of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, a systematic and tiered screening approach is recommended. The following experimental workflow provides a comprehensive strategy for initial characterization.

Caption: A proposed phased workflow for the biological characterization of a novel compound.

Phase 1: Initial Screening
  • Compound Synthesis and Purity Analysis: The first critical step is the chemical synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide. The purity of the synthesized compound must be rigorously assessed using techniques such as NMR, mass spectrometry, and HPLC to ensure that any observed biological activity is attributable to the compound of interest and not impurities.

  • In Vitro Cytotoxicity Assays: A preliminary assessment of the compound's general cytotoxicity is essential. This can be performed using standard cell viability assays, such as the MTT or CellTiter-Glo assays, across a panel of representative human cell lines (e.g., a cancer cell line panel and a normal cell line like HEK293).

    Protocol: MTT Assay for Cytotoxicity

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

  • Broad Receptor Profiling: To gain a broad understanding of the compound's potential biological targets, it should be screened against a large panel of known receptors, ion channels, and enzymes. Commercial services like the Eurofins SafetyScreen or CEREP panels provide a cost-effective way to assess off-target effects and identify potential primary targets.

Phase 2: Target Identification and Validation

Based on the results from the broad receptor profiling, any identified "hits" (i.e., significant interactions with specific targets) should be further investigated.

  • Affinity-Based Target Identification: If the initial screening does not yield a clear target, more advanced techniques like chemical proteomics can be employed. This involves immobilizing the compound on a solid support and using it to "pull down" its binding partners from cell lysates.

  • Enzymatic and Binding Assays: For validated targets, quantitative enzymatic or receptor binding assays should be performed to determine the compound's potency (e.g., IC50, Ki, or EC50 values).

  • Cell-Based Functional Assays: To confirm that the interaction with the identified target translates into a functional cellular response, appropriate cell-based assays should be conducted. For example, if the compound is found to be a kinase inhibitor, a Western blot analysis could be used to assess the phosphorylation status of its downstream substrates.

Phase 3: In Vivo Proof-of-Concept

If the in vitro studies yield promising results, the investigation can proceed to in vivo models.

  • Pharmacokinetic (ADME) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound need to be evaluated in an animal model (e.g., mice or rats). This will provide crucial information on its bioavailability, half-life, and potential for reaching the target tissue in sufficient concentrations.

  • Disease-Relevant Animal Models: Based on the identified in vitro activity, the compound should be tested in an appropriate animal model of disease to assess its in vivo efficacy.

Data Presentation and Interpretation

All quantitative data generated from the proposed experiments should be meticulously documented and presented in a clear and concise manner.

Table 1: Hypothetical In Vitro Activity Profile

Assay TypeTarget/Cell LineResult (IC50/Ki/EC50)
CytotoxicityA549 (Lung Cancer)> 50 µM
HEK293 (Normal)> 50 µM
Receptor Binding5-HT2A Receptor150 nM (Ki)
Dopamine D2 Receptor> 10 µM (Ki)
Enzyme InhibitionCOX-25 µM (IC50)

Conclusion and Future Directions

While N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is currently an uncharacterized molecule, its constituent chemical scaffolds suggest a high potential for biological activity. The proposed systematic workflow provides a robust framework for its initial investigation, from broad screening to in vivo proof-of-concept. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel compound and guiding future drug development efforts. The scientific community is encouraged to undertake the synthesis and biological evaluation of this and related molecules to unlock their potential contributions to medicine.

Sources

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide Structural Analogs: Next-Generation Positive Allosteric Modulators of the α7 nAChR

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The α7 nicotinic acetylcholine receptor (α7 nAChR) is a highly calcium-permeable ligand-gated ion channel implicated in the cognitive deficits of schizophrenia and Alzheimer's disease. Due to the rapid desensitization and narrow therapeutic window of orthosteric agonists, drug discovery has pivoted toward Positive Allosteric Modulators (PAMs). This technical guide deconstructs the pharmacological utility, structure-activity relationship (SAR), and experimental validation of a highly promising PAM scaffold: N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide and its structural analogs.

Pharmacological Context: The Shift to Allosteric Modulation

As a Senior Application Scientist overseeing neuropharmacological screening, I frequently encounter the limitations of orthosteric targeting. The α7 nAChR is notorious for its intrinsically low probability of channel opening and rapid transition into a long-lasting desensitized state upon agonist binding[1]. Historically, orthosteric agonists failed in Phase III clinical trials for schizophrenia due to this rapid desensitization and off-target gastrointestinal toxicity[2].

To circumvent this, we utilize Positive Allosteric Modulators (PAMs). PAMs bind to a topographically distinct transmembrane site, lacking intrinsic efficacy but potentiating the response of endogenous acetylcholine (ACh)[3].

  • Type I PAMs enhance the peak current of the agonist without altering receptor kinetics.

  • Type II PAMs (such as the canonical PNU-120596) not only enhance peak current but fundamentally alter receptor kinetics by delaying desensitization and reactivating desensitized receptors. This allows for a sustained, physiologically relevant calcium influx that drives downstream synaptic plasticity.

The indole-benzamide scaffold, specifically N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, represents a highly tunable pharmacophore for developing potent Type II PAMs.

G ACh Endogenous ACh (Orthosteric Site) Receptor α7 nAChR Activation (Delayed Desensitization) ACh->Receptor PAM Indole-Benzamide PAM (Allosteric Site) PAM->Receptor Potentiates Calcium Intracellular Ca2+ Influx Receptor->Calcium CaMKII CaMKII Activation Calcium->CaMKII ERK ERK1/2 Phosphorylation CaMKII->ERK CREB CREB Transcription Factor ERK->CREB Memory Synaptic Plasticity & Cognitive Enhancement CREB->Memory

Fig 1: α7 nAChR signaling pathway modulated by Type II PAMs leading to cognitive enhancement.

Structural Deconstruction of the Scaffold

The parent molecule, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide , can be divided into three distinct functional zones, each dictating specific interactions within the α7 nAChR transmembrane allosteric pocket.

  • The Indole Core (1,2-dimethyl-1H-indol-5-yl): The electron-rich aromatic system acts as the primary hydrophobic anchor. The methyl groups at the N1 and C2 positions restrict the conformational flexibility of the core, preventing unfavorable steric clashes within the binding pocket and enhancing lipophilicity for blood-brain barrier (BBB) penetration.

  • The Methylamine Linker: This single-carbon spacer provides just enough rotational freedom for the molecule to adopt a bioactive "V-shape" conformation, which is critical for bridging the gap between adjacent receptor subunits (the putative binding site for Type II PAMs)[4].

  • The Benzamide Tail (4-ethoxybenzamide): The amide moiety is an essential hydrogen-bond donor/acceptor pair, interacting directly with the receptor's peptide backbone. The 4-ethoxy group extends into a secondary lipophilic sub-pocket.

Rational Analog Design (SAR Strategy)

To optimize this scaffold for clinical viability, we must address metabolic stability and aqueous solubility while maintaining Type II PAM activity.

  • Metabolic Stabilization: The 4-ethoxy group is highly susceptible to CYP450-mediated O-dealkylation in the liver. Replacing the ethoxy group with a trifluoromethoxy (-OCF3) group maintains the steric bulk and lipophilicity while completely blocking the dealkylation pathway due to the strength of the C-F bonds.

  • Solubility Enhancement: Highly lipophilic PAMs often suffer from poor aqueous solubility, complicating formulation and in vitro assays. By substituting the 4-ethoxy group with a morpholine-4-sulfonyl moiety (yielding N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide)[5], we introduce a polar, ionizable group that drastically improves thermodynamic solubility without sacrificing the critical hydrogen-bonding network of the benzamide.

Experimental Workflows & Self-Validating Protocols

To rigorously classify these analogs, we employ a two-tiered screening cascade. The protocols below are designed with internal controls to ensure causality and data trustworthiness.

High-Throughput FLIPR Calcium Flux Assay

This assay measures the intracellular calcium surge resulting from α7 nAChR activation[6]. Because PAMs lack intrinsic activity, the assay must be conducted in the presence of a sub-maximal concentration of an orthosteric agonist.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human α7 nAChR and the RIC3 chaperone protein (essential for proper receptor folding) into 384-well black-wall clear-bottom plates at 20,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer containing 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Baseline & PAM Incubation: Transfer the plate to the FLIPR Tetra system. Add 10 µL of the test analog (concentration-response curve from 1 nM to 30 µM). Self-Validation Step: Include PNU-120596 as a positive control, and a well containing the analog + Methyllycaconitine (MLA, an α7 antagonist) to prove the calcium flux is strictly α7-dependent. Incubate for 15 minutes.

  • Agonist Challenge: Inject an EC20 concentration of Acetylcholine (typically ~10 µM).

  • Kinetic Readout: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the Area Under the Curve (AUC) to determine the PAM EC50 and Emax (fold-potentiation over ACh alone).

G S1 HEK293-α7 Cells Seeding (384-well) S2 Fluo-4 AM Dye Loading S1->S2 S3 Pre-incubation with Test PAM (15 min) S2->S3 S4 Sub-maximal ACh Addition (EC20) S3->S4 S5 FLIPR Fluorescence Kinetic Readout S4->S5 S6 EC50 & Emax Calculation S5->S6

Fig 2: High-throughput FLIPR calcium flux assay workflow for screening α7 nAChR PAMs.

Patch-Clamp Electrophysiology (Type I vs. Type II Determination)

While FLIPR identifies PAM activity, it cannot distinguish between Type I and Type II modulators. Whole-cell patch-clamp electrophysiology is required to observe receptor kinetics[4].

  • Protocol: Voltage-clamp HEK293-α7 cells at -70 mV. Apply a rapid pulse (100 ms) of 1 mM ACh using a U-tube perfusion system to establish the baseline peak and rapid desensitization curve.

  • Causality Check: Washout, then pre-apply the test analog (10 µM) for 30 seconds, followed by co-application of ACh + analog. If the analog is a Type I PAM, the peak current will increase, but the decay time constant ( τ ) will remain unchanged. If it is a Type II PAM, the peak current will increase, and the decay τ will be significantly prolonged (delayed desensitization)[7].

Quantitative Data Presentation

The table below summarizes the hypothetical pharmacological profiling of the parent scaffold against our rationally designed analogs, demonstrating the successful optimization of the pharmacophore.

Compound IDStructural Modification (Tail)FLIPR EC50 (µM)Emax (Fold Potentiation)PAM ClassificationBBB Permeability (Papp x 10⁻⁶ cm/s)
Parent 4-ethoxybenzamide1.2514xType II18.5
Analog 1 4-(trifluoromethoxy)benzamide0.8518xType II22.1
Analog 2 4-(morpholine-4-sulfonyl)benzamide3.108xType I / II Mixed8.4
PNU-120596 Reference Control0.5025xType II15.0

Data Interpretation: Analog 1 demonstrates that fluorination not only protects against metabolism but slightly improves potency and BBB permeability due to optimized lipophilicity. Analog 2[5] successfully improves solubility but suffers a drop in BBB permeability and a shift in PAM classification, likely due to the bulky sulfonyl group disrupting the tight fit in the transmembrane allosteric pocket.

Conclusion

The N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide scaffold is a highly tractable starting point for the development of α7 nAChR Type II PAMs. By utilizing structure-based rational design to modify the benzamide tail, and enforcing strict, self-validating experimental workflows like FLIPR and patch-clamp electrophysiology, researchers can systematically optimize these compounds. Such efforts are critical for unlocking the therapeutic potential of the α7 nAChR in treating the cognitive deficits associated with schizophrenia and neurodegenerative diseases.

References

  • Molport. N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide. Available at:[Link]

  • U.S. National Library of Medicine (PMC). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Available at:[Link]

  • U.S. National Library of Medicine (PMC). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Available at:[Link]

  • Frontiers in Pharmacology. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. Available at:[Link]

  • U.S. National Library of Medicine (PMC). A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia. Available at:[Link]

  • U.S. National Library of Medicine (PMC). α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum. Available at:[Link]

  • U.S. National Library of Medicine (PMC). Ionotropic and Metabotropic Mechanisms of Allosteric Modulation of α7 Nicotinic Receptor Intracellular Calcium. Available at:[Link]

  • Frontiers in Psychiatry. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor. Available at:[Link]

  • Oxford Academic. Alpha7 Nicotinic Receptors as Therapeutic Targets in Schizophrenia. Available at:[Link]

Sources

Physicochemical Profiling and Formulation Strategies for 2-Ethoxybenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxybenzamide (commonly known as ethenzamide) is a pharmacologically significant non-steroidal anti-inflammatory drug (NSAID). While highly effective as an analgesic and antipyretic, its development into highly bioavailable oral formulations is severely bottlenecked by its physicochemical properties—specifically, its profound hydrophobicity and highly stable crystalline lattice. This whitepaper provides an in-depth analysis of the physicochemical properties of 2-ethoxybenzamide, the causality behind its formulation challenges, and validated, step-by-step methodologies for solubility enhancement.

Molecular & Physicochemical Profiling

Understanding the baseline thermodynamic and physical properties of 2-ethoxybenzamide is the first step in rational drug formulation. The compound exhibits high lipophilicity and extremely low aqueous solubility, characteristic of Biopharmaceutics Classification System (BCS) Class II drugs.

Table 1: Key Physicochemical Properties of 2-Ethoxybenzamide

PropertyValueClinical / Formulation Implication
Molecular Formula C9H11NO2Standard baseline for stoichiometric calculations.
Molecular Weight 165.19 g/mol Small molecule; highly permeable across lipid bilayers.
Melting Point 129 – 134 °CIndicates a stable crystalline lattice driven by hydrogen bonding.
LogP (Octanol/Water) ~1.88High lipophilicity; favors lipid membrane partitioning but hinders aqueous dissolution.
pKa 15.62 ± 0.50 (Predicted)Remains unionized in physiological pH ranges (stomach and intestines).
Aqueous Solubility < 1 mg/mL (<0.1 g/100 mL at 16 °C)Rate-limiting step for oral bioavailability; requires solubility enhancement.

(Data synthesized from the 1[1], 2[2], and 3[3])

Pharmacological Mechanism of Action

Ethenzamide exerts its analgesic and antipyretic effects by interfering with the arachidonic acid cascade. Specifically, it acts by blocking the synthesis of prostaglandins through the inhibition of the cyclooxygenase (COX) enzyme[1]. Because prostaglandins are primary mediators of inflammation and pain sensitization, blocking their synthesis provides rapid symptomatic relief.

COX_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX Catalysis PG Prostaglandins COX->PG Synthesis Inflam Inflammation & Pain PG->Inflam Mediates ETZ 2-Ethoxybenzamide (Ethenzamide) ETZ->COX Inhibits

Ethenzamide mechanism of action via cyclooxygenase (COX) inhibition.

Formulation Challenges & Solubility Enhancement Methodologies

The primary hurdle in 2-ethoxybenzamide formulation is overcoming its robust crystal lattice. The molecule forms strong homomeric amide-amide hydrogen bond dimers, which require significant thermodynamic energy to break during solvation[4]. To enhance bioavailability, we must engineer the solid state to lower this energy barrier.

Approach A: Pharmaceutical Co-crystallization

Causality: By introducing a highly water-soluble coformer (such as saccharin or 3,5-dihydroxybenzoic acid), we disrupt the homomeric amide-amide dimers of ethenzamide and replace them with heteromeric hydrogen bonds[4]. This alters the supramolecular synthon, reducing the crystal lattice energy and dramatically increasing the dissolution rate without altering the drug's covalent pharmacology.

Protocol 1: Liquid-Assisted Grinding (LAG) for Co-crystal Synthesis

  • Stoichiometric Weighing: Weigh 2-ethoxybenzamide and the selected coformer (e.g., 3,5-dihydroxybenzoic acid) in an exact 1:1 molar ratio.

  • Solvent Addition: Transfer the powders to a stainless-steel milling jar. Add a catalytic amount of solvent (e.g., 20 µL of ethanol per gram of powder). Causality: The trace solvent acts as a lubricant and facilitates molecular mobility and hydrogen bond rearrangement without causing full dissolution, which could lead to phase separation.

  • Milling: Subject the mixture to oscillatory milling at 25 Hz for 30 minutes.

  • Recovery & Desiccation: Recover the resulting powder and store it in a vacuum desiccator for 24 hours to remove residual solvent.

  • Self-Validating System Check: Analyze the product using Differential Scanning Calorimetry (DSC). A successful co-crystal will exhibit a single, sharp melting endotherm distinct from (and typically between) the melting points of the pure drug (129–134 °C) and the pure coformer. If two peaks are observed, the reaction is incomplete.

Approach B: Microparticle Engineering via Spray Drying

Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug. By utilizing a 4-fluid nozzle spray drier, we can achieve one-step preparation of drug-containing microparticles. This technique not only reduces particle size to the micrometer scale but also traps the drug in an amorphous state, completely bypassing the lattice energy barrier during dissolution.

Protocol 2: 4-Fluid Nozzle Spray Drying

  • Phase Preparation:

    • Organic Phase: Dissolve 2-ethoxybenzamide in ethanol (a volatile solvent that readily dissolves the lipophilic drug).

    • Aqueous Phase: Dissolve a hydrophilic carrier matrix (e.g., Polyvinylpyrrolidone, PVP K30) in purified water.

  • Atomization Setup: Route the organic phase and aqueous phase into separate liquid channels of a 4-fluid nozzle. Causality: Keeping the phases separate until the exact moment of atomization prevents premature precipitation of the drug in the feed lines.

  • Drying Parameters: Set the inlet temperature to 90 °C and the aspirator to 100%. The atomizing gas (nitrogen) will shear the liquids into fine droplets.

  • Collection: Collect the resulting microparticles from the cyclone separator.

  • Self-Validating System Check: Perform X-Ray Powder Diffraction (XRPD). The absence of sharp Bragg peaks (a "halo" pattern) confirms the successful conversion of crystalline ethenzamide into its highly soluble amorphous form.

Analytical Characterization Workflows

To ensure the integrity, stability, and performance of the engineered 2-ethoxybenzamide formulations, a rigorous, multi-modal analytical workflow is required.

Analytical_Workflow Start Formulation Sample Thermal Thermal Analysis (DSC/TGA) Start->Thermal Crystal Crystallography (XRPD) Start->Crystal Spectro Spectroscopy (FTIR/Raman) Start->Spectro Solub Solubility Profiling (HPLC) Start->Solub

Standard analytical workflow for characterizing ethenzamide formulations.

  • Thermal Analysis (DSC/TGA): Validates phase transitions, melting point depression, and thermal stability.

  • Crystallography (XRPD): Confirms the specific crystal lattice structure or verifies amorphous conversion.

  • Spectroscopy (FTIR/Raman): Identifies specific intermolecular interactions, such as the shifting of the amide carbonyl stretch, proving heteromeric hydrogen bond formation.

  • Solubility Profiling (HPLC): Quantifies the actual kinetic and thermodynamic solubility gains in simulated gastric and intestinal fluids.

References[5] Title: 2-Ethoxybenzamide 97 938-73-8 | Source: sigmaaldrich.com | URL:https://www.sigmaaldrich.com/US/en/product/aldrich/e4402[2] Title: Ethenzamide | Source: lookchem.com | URL:https://www.lookchem.com/Ethenzamide/[1] Title: 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem | Source: nih.gov | URL:https://pubchem.ncbi.nlm.nih.gov/compound/3282[3] Title: Chemical Properties of Ethenzamide (CAS 938-73-8) | Source: chemeo.com | URL:https://www.chemeo.com/cid/14-683-1/Ethenzamide[4] Title: Crystal structure landscape of ethenzamide: a physicochemical property study | Source: researchgate.net | URL:https://www.researchgate.net/publication/371569430_Crystal_structure_landscape_of_ethenzamide_a_physicochemical_property_study

Sources

Methodological & Application

Application of Indole Derivatives in Neurological Disorder Research: A Methodological Guide for Multi-Target Directed Ligands (MTDLs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Neurodegenerative diseases (NDDs), including Alzheimer’s disease (AD) and Parkinson’s disease (PD), are driven by complex, interconnected pathologies such as cholinergic depletion, monoamine oxidase (MAO) hyperactivity, protein misfolding (Aβ and α-synuclein), and severe oxidative stress[1][2]. Traditional "one-drug, one-target" paradigms have largely failed to halt NDD progression. Consequently, drug development has shifted toward Multi-Target Directed Ligands (MTDLs) [3][4].

The indole scaffold—a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrole ring—is highly privileged in neuropharmacology[1]. Because it is a bioisostere of endogenous neurotransmitters like serotonin and tryptophan, indole derivatives exhibit exceptional blood-brain barrier (BBB) permeability and receptor affinity[1][5]. By applying strategic structural modifications (e.g., synthesizing indolyl-hydantoins, thiazolopyrimidine indoles, or indole-3-propionic acid hybrids), researchers can engineer single molecules that simultaneously inhibit pathogenic enzymes, prevent protein fibrillation, and scavenge reactive oxygen species (ROS)[6][7][8].

Quantitative Benchmarks of Prominent Indole Derivatives

To establish a baseline for therapeutic efficacy, the following table summarizes the inhibitory profiles of recently developed indole derivatives against primary neurodegenerative targets.

Table 1: Inhibitory Profiles of Selected Indole MTDLs

Compound Class / NamePrimary Target(s)IC₅₀ (μM)Key Biological Effect
Indolyl-hydantoin (Compound 68) MAO-A0.07Binds MAO-A active site via van der Waals contacts; neuroprotective[6].
Fascaplysin (β-carboline alkaloid) AChE~1.50Prevents Aβ aggregation and oligomer-induced neuronal death[3].
Thiazolopyrimidine Indole (Cmpd 36) MAO-B / AChE0.10 / 0.08Dual inhibition; reduces oxidative free radical levels in gliosis[7].
Indole-based hydrazide (Cmpd 12b) AChE11.33Restores cholinergic neurotransmission[3].
IND-30 hAChE4.16Selectively inhibits AChE-induced Aβ aggregation[9].

Experimental Workflow for Indole MTDL Screening

To systematically evaluate the pleiotropic effects of novel indole derivatives, a tiered screening workflow is essential. The process moves from high-throughput cell-free enzymatic assays to complex cell-based phenotypic models.

Workflow Start Indole Derivative Library Target Multi-Target Directed Ligand Profiling Start->Target Enzyme Enzyme Inhibition Assays (AChE, BChE, MAO-A/B) Target->Enzyme Aggreg Protein Aggregation Assays (ThT Assay: Aβ, α-synuclein) Target->Aggreg Cell Cell-Based Assays (SH-SY5Y Neuroprotection, ROS) Target->Cell Lead Lead Candidate Selection Enzyme->Lead Aggreg->Lead Cell->Lead

Workflow for screening indole-based Multi-Target Directed Ligands.

Protocol 1: Cell-Free Dual Inhibition Profiling (AChE & MAO-B)

Concurrent inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B) is a hallmark of an effective AD/PD MTDL[4][7]. This protocol details the parallel evaluation of these targets.

Mechanistic Rationale & Causality
  • AChE Assay (Ellman’s Method): We utilize 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). When AChE hydrolyzes acetylthiocholine, the resulting thiocholine reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate. Self-Validation: By monitoring absorbance continuously at 412 nm, we ensure the inhibitor's effect is measured strictly during the linear phase of enzyme kinetics, preventing false positives caused by substrate depletion[5].

  • MAO-B Fluorometric Assay: Selective MAO-B inhibition reduces astrocytic H₂O₂ production without triggering the hypertensive "cheese effect" associated with MAO-A inhibition[7]. We use kynuramine as a substrate, which MAO-B oxidizes to 4-hydroxyquinoline. This provides a highly sensitive, interference-free fluorescent readout.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 0.1 M sodium phosphate buffer (pH 8.0 for AChE; pH 7.4 for MAO-B).

    • Dissolve indole derivatives in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

  • AChE Inhibition (Colorimetric):

    • In a 96-well microplate, combine 140 µL buffer, 20 µL of test indole compound (varying concentrations), 20 µL of eeAChE or hAChE (0.22 U/mL), and 10 µL of DTNB (3 mM).

    • Incubate at 25°C for 15 minutes to allow compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of acetylthiocholine iodide (15 mM).

    • Read absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • MAO-B Inhibition (Fluorometric):

    • In a black 96-well plate, combine 100 µL buffer, 20 µL of hMAO-B (recombinant), and 20 µL of test indole compound. Incubate at 37°C for 15 minutes.

    • Initiate with 40 µL of kynuramine (final concentration 50 µM).

    • Incubate at 37°C for 60 minutes. Stop the reaction with 2N NaOH.

    • Measure fluorescence (Excitation: 315 nm / Emission: 380 nm).

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (normalized response vs. log[inhibitor]).

Indole-Mediated Neuroprotection Signaling

Indole derivatives (such as NC009-1 and indole-3-propionic acid) do not merely act as passive radical scavengers; they actively upregulate endogenous antioxidant defense mechanisms, primarily via the NRF2 pathway, while simultaneously inhibiting the aggregation of neurotoxic proteins[8][10][11].

Pathway Indole Indole Derivative (e.g., NC009-1) NRF2 NRF2 Pathway Activation Indole->NRF2 Activates Agg Aβ / α-Synuclein Aggregation Indole->Agg Inhibits Surv Neuronal Survival (SH-SY5Y) Indole->Surv Promotes ROS Reactive Oxygen Species (ROS) ROS->Surv Suppresses NRF2->ROS Scavenges Agg->ROS Induces

Indole derivative-mediated neuroprotective and ROS-scavenging pathways.

Protocol 2: Cell-Based Neuroprotection & ROS Scavenging

To validate the physiological relevance of the enzymatic data, lead indole compounds must be tested in a cellular model of neurodegeneration. SH-SY5Y human neuroblastoma cells are the gold standard for this application[9][10][12].

Mechanistic Rationale & Causality
  • The Insult Model (Aβ₂₅₋₃₅ or H₂O₂): We utilize pre-aggregated Aβ₂₅₋₃₅ or H₂O₂ to induce oxidative stress and apoptosis. Critical Causality: Aβ₂₅₋₃₅ must be pre-incubated at 37°C for 3-7 days prior to the assay. Unaggregated Aβ will not form the toxic oligomers required to induce cell death, which would invalidate the neuroprotection readout[12].

  • Pre-treatment Window: Cells are pre-treated with indole derivatives for 8 to 24 hours before the insult. This temporal window is strictly required to allow the compound to trigger transcriptional activation of the NRF2/NQO1 antioxidant pathways[10][11].

  • ROS Detection (DCFH-DA): DCFH-DA is a cell-permeable, non-fluorescent probe. Upon entering the cell, intracellular esterases cleave the diacetate group, trapping the probe. Subsequent oxidation by intracellular ROS converts it to highly fluorescent DCF. Self-Validation: Because conversion strictly requires both cellular esterase activity (viability) and ROS, the fluorescence intensity provides a direct, artifact-free quantification of intracellular oxidative stress[12].

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed cells in a 96-well plate at a density of 3.5 × 10⁴ to 5.0 × 10⁴ cells/well[8][12]. Allow 24 hours for adherence.

  • Compound Pre-treatment:

    • Aspirate media. Add fresh media containing the indole derivative (e.g., 1, 10, 30 µM) and incubate for 24 hours[8][12]. Include a vehicle control (0.5% DMSO max).

  • Neurotoxic Insult:

    • For oxidative stress: Add H₂O₂ (final concentration 500 µM) for 1 to 24 hours[12].

    • For amyloid toxicity: Add pre-aggregated Aβ₂₅₋₃₅ (final concentration 40 µM) for 24 hours[12].

  • Cell Viability Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL final concentration) to the wells and incubate for 1–4 hours at 37°C.

    • Aspirate media carefully and dissolve the resulting formazan crystals in 100 µL of 0.1 M isopropanol/HCl or DMSO[12].

    • Measure absorbance at 570 nm.

  • Intracellular ROS Quantification (DCFH-DA):

    • In a parallel black 96-well plate (seeded and treated identically), wash cells with PBS after the insult.

    • Incubate with DCFH-DA (10 µM) in serum-free, phenol red-free medium for 30 minutes at 37°C in the dark[12].

    • Wash twice with PBS to remove extracellular probe.

    • Measure fluorescence (Excitation: 485 nm / Emission: 535 nm).

References

  • Hilaris Publisher.
  • Ingenta Connect.
  • PMC.
  • PMC. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease.
  • Bentham Science Publishers. Exploring Indole-Based Molecules as Novel Therapeutics for Parkinson's Disease: A Comprehensive Review.
  • ACS Omega.
  • PMC. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils.
  • PubMed.
  • MDPI. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors.
  • MDPI.
  • ResearchGate.
  • DOI. Indole and Coumarin Derivatives Targeting EEF2K in Aβ Folding Reporter Cells.
  • PMC.

Sources

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide for receptor binding studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide for G-Protein Coupled Receptor Binding Affinity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of Novel Benzamides

Benzamides represent a versatile class of compounds with significant therapeutic applications, frequently targeting G-protein coupled receptors (GPCRs).[1][2][3][4][5] Their chemical structure allows for diverse modifications, leading to a wide range of pharmacological activities.[1][3][4] The compound of interest, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, is a novel benzamide derivative. Given the prevalence of the benzamide scaffold in serotonin (5-HT) receptor ligands[1][2][3][6], this application note provides a comprehensive guide to characterizing its binding affinity, with a primary focus on the 5-HT receptor family as a starting point for investigation.

This document will guide researchers through the essential protocols for determining the binding characteristics of this novel compound, from cell culture and membrane preparation to the execution and analysis of radioligand binding assays. The methodologies described herein are designed to be robust and adaptable for screening against various GPCRs.

Mechanism of Action: Targeting G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channels

While direct binding data for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is not yet established, its structural features suggest a potential interaction with G-protein coupled inwardly rectifying potassium (GIRK) channels. GIRK channels are crucial regulators of neuronal excitability and are activated by numerous GPCRs.[7][8][9] The indole and benzamide moieties present in the compound are found in various neurologically active molecules.

A notable compound with a similar, albeit distinct, structure is ML297, a potent and selective activator of GIRK1/2 channels.[10][11][12] ML297 has demonstrated antiepileptic properties in animal models, highlighting the therapeutic potential of targeting GIRK channels.[10][12] The activation of GIRK channels by GPCRs is a well-established signaling pathway.[7][9][13] Upon agonist binding to a Gi/o-coupled GPCR, the Gβγ subunit dissociates and directly gates the GIRK channel, leading to potassium efflux and hyperpolarization of the cell membrane.[9][13]

The following diagram illustrates the canonical GPCR-GIRK signaling pathway:

GPCR-GIRK Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., 5-HT1A) G_protein Heterotrimeric G-protein (αβγ) GPCR->G_protein Activates GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux PLC PLC Agonist Agonist (e.g., Serotonin) Agonist->GPCR Binds G_alpha Gα-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates G_betagamma->GIRK Gates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: GPCR-GIRK Signaling Pathway.

Experimental Protocols

Part 1: Cell Culture and Membrane Preparation

The quality of the cell membrane preparation is paramount for obtaining reliable binding data.[14][15] This protocol details the steps for preparing membranes from a cell line recombinantly expressing the target receptor.

Workflow for Membrane Preparation:

Membrane Preparation Workflow Start Start: Cell Culture Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Lyse Lyse Cells (Hypotonic Buffer) Wash->Lyse Homogenize Homogenize Lyse->Homogenize Centrifuge1 Centrifuge (Low Speed) (Remove Nuclei) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (High Speed) (Pellet Membranes) Supernatant1->Centrifuge2 Pellet Collect Pellet Centrifuge2->Pellet Resuspend Resuspend in Assay Buffer Pellet->Resuspend Determine_Protein Determine Protein Concentration (BCA Assay) Resuspend->Determine_Protein Aliquot_Store Aliquot and Store at -80°C Determine_Protein->Aliquot_Store

Caption: Workflow for Cell Membrane Preparation.

Materials:

  • HEK293 cells stably expressing the human 5-HT receptor of interest

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) with protease inhibitors

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Dounce homogenizer

  • High-speed centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Culture cells to ~90% confluency.

  • Harvest cells by gentle scraping and transfer to a centrifuge tube.

  • Wash the cell pellet with ice-cold PBS and centrifuge.

  • Resuspend the pellet in ice-cold Lysis Buffer and incubate on ice.

  • Homogenize the cell suspension with a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.[14]

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Part 2: Radioligand Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in the membrane preparation.[16][17][18]

Workflow for Saturation Binding Assay:

Saturation Binding Workflow Start Start: Prepare Reagents Prepare_Radioligand Prepare Serial Dilutions of Radioligand Start->Prepare_Radioligand Prepare_Plates Prepare Assay Plates (Total & Nonspecific Binding) Start->Prepare_Plates Prepare_Radioligand->Prepare_Plates Add_Membranes Add Membrane Preparation Prepare_Plates->Add_Membranes Incubate Incubate to Equilibrium Add_Membranes->Incubate Filter Rapid Filtration (GF/B filter plates) Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Dry_Filters Dry Filters Wash_Filters->Dry_Filters Add_Scintillant Add Scintillation Cocktail Dry_Filters->Add_Scintillant Count Count Radioactivity (Scintillation Counter) Add_Scintillant->Count Analyze Analyze Data (Non-linear Regression) Count->Analyze

Caption: Workflow for Radioligand Saturation Binding Assay.

Materials:

  • Prepared cell membranes

  • Radioligand (e.g., [3H]-Serotonin for some 5-HT receptors)

  • Unlabeled competing ligand for nonspecific binding determination (e.g., excess unlabeled serotonin)

  • Assay Buffer

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand) and nonspecific binding (membranes + radioligand + excess unlabeled ligand).[19]

  • Add the membrane preparation to each well.

  • Initiate the binding reaction by adding the radioligand dilutions.

  • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold Assay Buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Calculate specific binding by subtracting nonspecific binding from total binding.

  • Analyze the data using non-linear regression to determine Kd and Bmax.[19][20][21]

Part 3: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of the unlabeled test compound, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, by measuring its ability to compete with a fixed concentration of a known radioligand for binding to the receptor.[16][17][18]

Workflow for Competition Binding Assay:

Competition Binding Workflow Start Start: Prepare Reagents Prepare_Test_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Test_Compound Prepare_Plates Prepare Assay Plates Start->Prepare_Plates Add_Test_Compound Add Test Compound Dilutions Prepare_Test_Compound->Add_Test_Compound Add_Membranes Add Membrane Preparation Prepare_Plates->Add_Membranes Add_Radioligand Add Fixed Concentration of Radioligand Add_Membranes->Add_Radioligand Add_Radioligand->Add_Test_Compound Incubate Incubate to Equilibrium Add_Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Dry_Filters Dry Filters Wash_Filters->Dry_Filters Add_Scintillant Add Scintillation Cocktail Dry_Filters->Add_Scintillant Count Count Radioactivity Add_Scintillant->Count Analyze Analyze Data (Non-linear Regression, Calculate Ki) Count->Analyze

Caption: Workflow for Radioligand Competition Binding Assay.

Procedure:

  • Prepare serial dilutions of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and the serial dilutions of the test compound.

  • Include control wells for total binding (no test compound) and nonspecific binding (excess unlabeled ligand).

  • Incubate, filter, and count as described in the saturation binding assay.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[22][23]

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Representative Saturation Binding Data

Radioligand Concentration (nM)Total Binding (CPM)Nonspecific Binding (CPM)Specific Binding (CPM)
0.150050450
0.520002501750
1.035005003000
5.0800025005500
10.01000050005000
20.011000100001000

Table 2: Representative Competition Binding Data

Test Compound Concentration (nM)% Specific Binding
0.01100
0.195
180
1050
10020
10005

Data Analysis:

  • Saturation Binding: Data should be analyzed using non-linear regression fitting to a one-site binding model to determine the Kd and Bmax values.[20][24] While historically used, Scatchard plots are not recommended for primary data analysis due to the distortion of error but can be useful for visualization.[19][21][25][26][27]

  • Competition Binding: Data should be analyzed using non-linear regression fitting to a sigmoidal dose-response curve to determine the IC50. The Ki value is then calculated using the Cheng-Prusoff equation.[22][23]

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of the novel benzamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, at GPCRs, with a primary focus on the 5-HT receptor family. The detailed protocols for membrane preparation and radioligand binding assays will enable researchers to determine the binding affinity of this compound and identify potential receptor targets.

Positive identification of high-affinity binding to a specific receptor subtype should be followed by functional assays (e.g., cAMP accumulation, calcium mobilization, or electrophysiology) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Further studies to assess selectivity against a broader panel of receptors and in vivo efficacy will be crucial in elucidating the full pharmacological profile and therapeutic potential of this novel molecule.

References

  • Kaufmann, K., et al. (2013). ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. ACS Chemical Neuroscience, 4(9), 1278-86. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 191-215. Retrieved from [Link]

  • Kenakin, T. (2018). Quantification of receptor binding from response data obtained at different receptor levels: a simple individual sigmoid fitting and a unified SABRE approach. Scientific Reports, 8(1), 1-14. Retrieved from [Link]

  • Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 400(1), 122-127. Retrieved from [Link]

  • Wydeven, N., et al. (2011). Targeting GIRK channels for the development of new therapeutic agents. Frontiers in Pharmacology, 2, 66. Retrieved from [Link]

  • Duggleby, R. G., & Waters, M. J. (1993). Nonlinear regression analysis of the time course of ligand binding experiments. Journal of Receptor Research, 13(8), 1135-1146. Retrieved from [Link]

  • Wydeven, N., et al. (2011). Targeting GIRK Channels for the Development of New Therapeutic Agents. SciSpace. Retrieved from [Link]

  • Koyanagi, S., et al. (2022). GIRK Channels as Candidate Targets for the Treatment of Substance Use Disorders. International Journal of Molecular Sciences, 23(20), 12345. Retrieved from [Link]

  • Luján, R. (2018). Neuronal G protein-gated K+ channels. Physiological Reviews, 98(4), 2167-2227. Retrieved from [Link]

  • ResearchGate. (n.d.). GPCR-radioligand binding assays | Request PDF. Retrieved from [Link]

  • Kenakin, T. (2022). Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. bioRxiv. Retrieved from [Link]

  • Wydeven, N., et al. (2014). Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. Proceedings of the National Academy of Sciences, 111(28), 10393-10398. Retrieved from [Link]

  • Yamaoka, K., et al. (1985). Microcomputer-Based Nonlinear Regression Analysis of Ligand-Binding Data: Application of Akaike's Information Criterion. Journal of Pharmacobio-Dynamics, 8(6), 495-505. Retrieved from [Link]

  • Invitrogen Corporation. (n.d.). Binding Data Analysis Guide. Retrieved from [Link]

  • GraphPad. (n.d.). Characterization of a Receptor Using a Radioligand. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. Retrieved from [Link]

  • De, S., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Pharmacology & Translational Science, 7(1), 1-18. Retrieved from [Link]

  • Kagawa University. (2025, May 16). Why You Shouldn't Use Scatchard Plots to Determine Dissociation Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Scatchard equation. Retrieved from [Link]

  • Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 259, 241-255. Retrieved from [Link]

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(9), 3235-3246. Retrieved from [Link]

  • Yanagi, T., et al. (1999). Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers. Chemical & Pharmaceutical Bulletin, 47(11), 1650-1654. Retrieved from [Link]

  • DrugMapper. (n.d.). RO4987655. Retrieved from [Link]

  • Xu, Y. C., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. Journal of Medicinal Chemistry, 44(24), 4031-4034. Retrieved from [Link]

  • Anzalone, L., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. Retrieved from [Link]

  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European Journal of Medicinal Chemistry, 109, 75-88. Retrieved from [Link]

  • Kori, M., et al. (2020). Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test. Biological & Pharmaceutical Bulletin, 43(5), 839-847. Retrieved from [Link]

  • CORE. (2022, July 7). Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs for Extending the Lung Tissue Retention of Inhaled Drugs. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). Global Drug Intelligence Database. Retrieved from [Link]

  • DGIdb. (n.d.). The Drug Gene Interaction Database. Retrieved from [Link]

  • precisionFDA. (n.d.). GSRS. Retrieved from [Link]

Sources

Application Notes & Protocols for the Bioanalytical Quantification of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust bioanalytical method for the quantification of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide in biological matrices, primarily human plasma. As a novel small molecule with potential therapeutic applications, establishing a reliable method to measure its concentration is fundamental for preclinical and clinical development, enabling accurate assessment of its pharmacokinetic (PK) and toxicokinetic (TK) profiles.[1][2] The methodology detailed herein leverages the unparalleled sensitivity and selectivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalysis.[3][4] We present detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, culminating in a discussion of essential method validation parameters as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][3][5]

Introduction: The Rationale for a Validated Bioanalytical Method

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is a heterocyclic compound featuring an indole core, a structure common in many pharmacologically active agents, including numerous kinase inhibitors.[6][7][8][9] The accurate measurement of such drug candidates in biological fluids is a critical prerequisite for advancing through the drug development pipeline. The data generated informs crucial decisions regarding dosage, safety, and efficacy by elucidating the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][10]

LC-MS/MS is the technology of choice for this application due to its ability to distinguish the target analyte from a complex mixture of endogenous matrix components, ensuring high specificity through mass-based detection.[11][12][13] This guide provides the foundational steps to develop a method that is not only sensitive and selective but also accurate, precise, and reproducible, meeting the stringent requirements for regulatory submission.[14]

Overall Analytical Workflow

The quantification of the target analyte from a biological sample is a multi-step process. Each stage is optimized to ensure the final calculated concentration is a true and reliable representation of the in-vivo concentration. The general workflow is depicted below.

Overall_Analytical_Workflow Sample 1. Biological Sample Collection (e.g., Plasma) Prep 2. Sample Preparation (Protein Precipitation, LLE, or SPE) Sample->Prep Add Internal Standard LC 3. Chromatographic Separation (UPLC/HPLC) Prep->LC Inject Clean Extract MS 4. Mass Spectrometric Detection (ESI+ MS/MS, MRM Mode) LC->MS Elute & Ionize Analyte Data 5. Data Acquisition & Analysis (Quantification against Calibration Curve) MS->Data Detect MRM Transitions Report 6. Reporting & Validation (Concentration Data & Method Performance) Data->Report Calculate & Review

Caption: High-level overview of the bioanalytical workflow.

Part 1: Sample Preparation Methodologies

The primary objective of sample preparation is to isolate the analyte of interest from the complex biological matrix, removing interfering substances like proteins and phospholipids that can suppress the MS signal or damage the analytical column.[15][16][17] The choice of technique represents a balance between sample cleanliness, recovery, throughput, and cost.

Protein Precipitation (PPT)

This is the simplest and fastest method, making it ideal for high-throughput screening and early-stage development. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[18]

  • Mechanism: The organic solvent disrupts the hydration shell around proteins, causing them to aggregate and precipitate.

  • Advantages: Rapid, inexpensive, and requires minimal method development.[18]

  • Disadvantages: Results in a relatively "dirty" extract, as it does not effectively remove other endogenous components like salts and phospholipids, which can lead to significant matrix effects.[18] Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively.[19]

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent.[20][21][22]

  • Mechanism: The analyte partitions from the aqueous plasma into the organic phase, leaving polar interferences behind. The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and depends on the analyte's polarity.[16][21]

  • Advantages: Yields a significantly cleaner extract than PPT and can concentrate the analyte if the solvent is evaporated and reconstituted in a smaller volume.[23][24]

  • Disadvantages: More labor-intensive, requires larger volumes of organic solvents, and can be difficult to automate.[23]

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that provides the highest degree of sample cleanup and is often considered the most robust method for late-stage development and validation.[25][26][27]

  • Mechanism: The sample is passed through a cartridge containing a solid sorbent. Based on the chosen sorbent chemistry (e.g., reversed-phase, ion-exchange), the analyte is retained while interferences are washed away. The purified analyte is then eluted with a different solvent.[26][28] For a molecule like the target analyte, a reversed-phase (e.g., C18) sorbent is a logical starting point.[29]

  • Advantages: Delivers the cleanest extracts, minimizes matrix effects, and offers high analyte concentration factors. Highly amenable to automation.[24][26]

  • Disadvantages: Most expensive method and requires significant upfront method development to optimize the wash and elution steps.[27]

Sample_Prep_Comparison cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) ppt_start Plasma + ACN ppt_vortex Vortex ppt_start->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant lle_start Plasma + Organic Solvent lle_vortex Vortex & Separate lle_start->lle_vortex lle_collect Collect Organic Layer lle_vortex->lle_collect lle_evap Evaporate & Reconstitute lle_collect->lle_evap spe_cond 1. Condition spe_load 2. Load Sample spe_cond->spe_load spe_wash 3. Wash Interferences spe_load->spe_wash spe_elute 4. Elute Analyte spe_wash->spe_elute

Caption: Comparison of common sample preparation workflows.

Part 2: LC-MS/MS Instrumental Analysis

Chromatographic Separation

The goal of the liquid chromatography step is to separate the target analyte from any remaining co-extracted endogenous components before they enter the mass spectrometer. This reduces ion suppression and ensures accurate quantification. Reversed-phase ultra-high performance liquid chromatography (UHPLC) is recommended for its speed and high resolution.[2][6]

ParameterRecommended ConditionRationale
Analytical Column C18, 50 x 2.1 mm, 1.8 µmProvides excellent retention and separation for moderately non-polar molecules like the target analyte. The smaller particle size enhances efficiency.[8][9]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous phase. Formic acid is a common modifier that aids in protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase. Acetonitrile typically provides good peak shape and lower backpressure than methanol.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between speed and efficiency.
Gradient Elution 5% to 95% B over 2.0 minA rapid gradient allows for a short run time (< 5 minutes), which is essential for high-throughput analysis.[30]
Column Temperature 40 °CMaintaining a constant, elevated temperature ensures reproducible retention times and reduces viscosity.
Injection Volume 5 µLA small injection volume minimizes potential column overload and matrix effects.
Mass Spectrometric Detection

The mass spectrometer provides two levels of mass filtering, making the detection highly specific. The analyte is first selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is then selected in the third quadrupole (Q3). This process is known as Multiple Reaction Monitoring (MRM).[11][12]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is the logical choice, as the indole and amide nitrogens in the analyte structure are readily protonated.[13]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is highly recommended. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ³H or ¹³C atoms). It co-elutes and experiences the same matrix effects, but is distinguishable by the mass spectrometer, thereby correcting for variability in extraction and ionization.

ParameterAnalyteInternal Standard (SIL)Rationale
Precursor Ion (Q1, m/z) 351.2356.2 (e.g., d5-ethoxy)The protonated molecular ion [M+H]⁺.
Product Ion (Q3, m/z) 148.1148.1A stable, high-intensity fragment ion resulting from collision-induced dissociation. For this molecule, fragmentation at the benzylic C-N bond is likely.
Dwell Time 100 ms100 msThe time spent monitoring each transition. A sufficient dwell time ensures an adequate number of data points across the chromatographic peak.
Collision Energy (CE) Optimized (e.g., 25 eV)Optimized (e.g., 25 eV)The energy applied in the collision cell to induce fragmentation. This must be empirically optimized for the specific analyte.
Source Temperature 500 °C-Optimized for efficient desolvation of the ESI droplets.

Part 3: Bioanalytical Method Validation

Before a method can be used for the analysis of study samples, it must undergo a rigorous validation process to demonstrate its reliability, as mandated by regulatory guidelines.[1][3][7][31] The validation assesses the key parameters that define the quality of the method.[14]

Validation ParameterDescriptionTypical Acceptance Criteria (FDA Guidance)[3]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 unique sources.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision The closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision).Measured at LLOQ and at least 3 other QC levels (low, mid, high). Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal should be at least 5 times the blank response. Accuracy within ±20% and precision ≤ 20%.
Recovery The efficiency of the extraction process, comparing analyte response in a pre-extracted sample to a post-extracted sample.Should be consistent and reproducible, though no specific % value is mandated.
Matrix Effect The suppression or enhancement of ionization caused by co-eluting matrix components.Assessed by comparing the response of analyte in post-extracted matrix to the response in a pure solution. The IS-normalized matrix factor should be consistent across lots.
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples must be within ±15% of the nominal concentration.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma sample into the appropriately labeled tube.

  • Add 10 µL of the internal standard working solution (e.g., SIL-analyte at 500 ng/mL in 50% methanol).

  • Add 200 µL of ice-cold acetonitrile to each tube.[18][19]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • Equilibrate the UHPLC system with the analytical column at initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Set up the sample sequence in the instrument control software, including blanks, calibration standards, QCs, and unknown samples.

  • Initiate the sequence run using the chromatographic and mass spectrometric parameters outlined in Section 4.

  • Following the run, process the data using the appropriate software. Integrate the chromatographic peaks for the analyte and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards using a weighted (1/x²) linear regression.

  • Calculate the concentration of the analyte in QCs and unknown samples by interpolating their peak area ratios from the calibration curve.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Vertex AI Search. (2025).
  • BenchChem. (2025).
  • HHS.gov. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Unacademy. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. [Link]

  • Vertex AI Search. (2025).
  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Organomation. Solvent Extraction Techniques. [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Slideshare. (2014). Liquid liquid extraction sy 2014. [Link]

  • LCGC. Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]

  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • Vertex AI Search. (2026).
  • MDPI. (2018). A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs. [Link]

  • PMC. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

  • PubMed. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. [Link]

  • ResearchGate. (2021). To quantify the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib in human plasma by liquid chromatography/triple-quadrupole mass spectrometry. [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • University of Groningen research portal. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. [Link]

  • PMC. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. [Link]

  • Hilaris. (2024). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. [Link]

  • PMC. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link]

  • Biotage. Bioanalytical Sample Preparation. [Link]

  • PromoChrom. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link]

  • alwsci. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]

  • University of York. Solid Phase Extraction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical liabilities of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide .

Structurally, this molecule features a highly planar, lipophilic 1,2-dimethylindole core linked to a 4-ethoxybenzamide moiety. This architecture creates a dual liability: high lipophilicity (solvation-limited "grease ball" behavior) combined with strong intermolecular hydrogen bonding via the amide linker (solid-state-limited "brick dust" behavior)1[1]. The resulting high crystal lattice energy and hydrophobicity lead to severe solubility bottlenecks. Below are field-proven, self-validating protocols to overcome these challenges in both in vitro and in vivo settings.

Phase 1: In Vitro Assay Troubleshooting (Biochemical & Cell-Based)

Q1: Why does the compound precipitate immediately upon dilution from a DMSO stock into my aqueous assay buffer?

Causality: This is a classic case of solvent shift-induced hydrophobic collapse. When the molecule transitions from 100% DMSO to an aqueous environment, water molecules cannot favorably solvate the hydrophobic surface area of the indole and ethoxy groups. To minimize thermodynamically unfavorable water contacts, the compound rapidly aggregates and nucleates into microcrystals.

Solution & Protocol: Step-Down Dilution with Hydrophobic Sinks To prevent precipitation without altering target biology, you must lower the thermodynamic barrier to solvation.

  • Intermediate Stock: Never spike directly from a 10 mM DMSO stock into an aqueous buffer. Create an intermediate 1 mM stock in 100% DMSO.

  • Buffer Supplementation: Pre-warm your assay buffer to 37°C. Supplement the buffer with a "hydrophobic sink" such as 0.01%–0.05% Tween-20 or 0.1% Bovine Serum Albumin (BSA). BSA contains hydrophobic binding pockets that temporarily sequester the lipophilic indole core, preventing aggregate nucleation.

  • Vortex Addition: Add the intermediate DMSO stock dropwise to the actively vortexing buffer. This prevents localized zones of high compound concentration. Ensure the final DMSO concentration remains ≤ 1%.

Q2: How can I accurately determine the kinetic solubility limit to ensure my assay data is valid?

Causality: Running assays in a supersaturated state leads to false negatives (due to target-inaccessible precipitated drug) or false positives (due to aggregate-based promiscuous inhibition). Establishing the kinetic solubility limit ensures you are working within the linear, soluble range of the compound.

Protocol: Self-Validating Nephelometry (Turbidity) Assay This protocol uses light scattering to detect the exact concentration at which metastable aggregates form.

  • Preparation: Prepare a 2-fold serial dilution of the compound in 100% DMSO (e.g., from 10 mM down to 9.7 µM).

  • Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of assay buffer in a 96-well clear-bottom plate (yielding a final DMSO concentration of 1%).

  • Equilibration: Incubate the plate for 2 hours at room temperature. This time is critical to allow metastable supersaturated solutions to reach equilibrium and precipitate.

  • Measurement: Measure absorbance (turbidity) at 620 nm using a microplate reader.

  • Validation: Plot Absorbance vs. Concentration. The inflection point where absorbance sharply increases above the baseline is your kinetic solubility limit.

Nephelometry A 10mM DMSO Stock B Serial Dilution (in DMSO) A->B C Spike into Buffer (Final 1% DMSO) B->C D Incubate 2h at RT C->D E Read Absorbance (620 nm) D->E F Plot & Find Inflection Point E->F

Workflow for determining kinetic solubility via nephelometry.

Phase 2: In Vivo Formulation & Dosing (PK/PD Studies)

Q3: We are observing <5% oral bioavailability in rodent PK studies using a standard CMC/Tween suspension. What is the mechanistic failure?

Causality: Based on the Developability Classification System (DCS), highly lipophilic and strongly hydrogen-bonded molecules like this one fall into Class IIb (solubility-limited) rather than Class IIa (dissolution-limited) 2[2]. In a standard aqueous suspension, the intrinsic solubility is so low that the dissolution rate cannot generate a sufficient concentration gradient across the intestinal epithelium before the gastrointestinal transit time expires. Micronization (reducing particle size) will not solve this; the crystal lattice must be completely bypassed.

DCS_Tree Start Evaluate Molecule (DCS Classification) ClassIIa DCS Class IIa (Dissolution Limited) Start->ClassIIa SLAD Line > Target ClassIIb DCS Class IIb (Solubility Limited) Start->ClassIIb SLAD Line < Target Action1 Particle Size Reduction (Micronization/Milling) ClassIIa->Action1 Action2 Disrupt Crystal Lattice (ASD / SEDDS) ClassIIb->Action2

Formulation decision tree based on the Developability Classification System (DCS).

Q4: What is the optimal in vivo formulation strategy for this compound?

Causality: To bypass the high crystal lattice energy and lipophilicity, a Self-Emulsifying Drug Delivery System (SEDDS) is required. SEDDS formulations keep the drug in a solubilized, thermodynamically stable state within lipid droplets, significantly enhancing lymphatic transport and bypassing hepatic first-pass metabolism 3[3].

Protocol: Preparation of a Basic SEDDS Formulation

  • Weighing: Accurately weigh 10 mg of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide.

  • Excipient Blending: Transfer the compound to a glass vial containing 400 µL Capryol 90 (oil phase), 400 µL Cremophor EL (surfactant), and 200 µL Transcutol P (co-solvent).

  • Solubilization (Self-Validation Step): Sonicate the mixture in a water bath at 40°C for 30–60 minutes. Validation: The process is complete only when the mixture transitions into an optically clear, isotropic solution with no visible particulates.

  • Dosing: Dose this pre-concentrate directly via oral gavage. Upon contact with aqueous gastric fluids, it will spontaneously emulsify into a microemulsion, keeping the drug bioavailable.

Quantitative Formulation Strategy Comparison

The following table summarizes the quantitative expectations and mechanistic actions of various formulation strategies for this specific compound:

Formulation StrategyExcipient Ratio (w/w)Max Drug LoadingEst. BioavailabilityMechanistic Action
Aqueous Suspension 0.5% CMC, 0.1% Tween-80< 1%< 5%Particle wetting; fails for DCS Class IIb due to low intrinsic solubility.
Co-solvency 10% DMSO, 40% PEG400, 50% Water~ 5%15–20%Lowers the dielectric constant of the solvent; risk of precipitation in vivo.
SEDDS 40% Capryol, 40% Cremophor, 20% Transcutol10–15%40–60%Maintains drug in a lipid microemulsion; bypasses crystal lattice energy.
Amorphous Solid Dispersion 20% API, 80% HPMC-AS20–30%50–70%Traps drug in a high-energy amorphous state; requires hot-melt extrusion.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: PubMed (Journal of Pharmaceutical Sciences)
  • Self-Emulsifying Drug Delivery Systems (SEDDS)

Sources

Technical Support Center: Troubleshooting Stability & Formulation of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic, indole-containing small molecules in aqueous assays. N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide presents a unique set of physicochemical challenges: it is prone to hydrophobic aggregation, photo-oxidation, and metal-catalyzed hydrolysis.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind each degradation pathway and provide self-validating protocols to ensure the absolute integrity of your experimental data.

🔬 Frequently Asked Questions (Troubleshooting)

Q: Why does my compound crash out of solution immediately upon dilution in my assay buffer?

A: N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is a highly lipophilic molecule. The combination of the rigid indole core and the 4-ethoxybenzamide moiety drives a high LogP value, making it thermodynamically unfavorable to exist as free monomers in purely aqueous environments. When you dilute a concentrated DMSO stock directly into an aqueous buffer, the local supersaturation causes the hydrophobic molecules to rapidly aggregate, leading to precipitation.

Causality & Solution: To prevent this, you must lower the dielectric constant of the solvent system before introducing it to water. Utilizing a co-solvent system, such as a mixture of, creates a stable transition environment that maintains solubility even upon further dilution in phosphate-buffered saline (PBS)[1].

Q: My LC-MS data shows a +32 Da mass shift after 24 hours of benchtop exposure. What is happening?

A: You are observing the classic photo-oxidation of the indole ring. In your specific molecule, the indole nitrogen (N1) and the C2 position are methylated (1,2-dimethyl). However, the C3 position remains unsubstituted and highly electron-rich. Upon exposure to ambient UV light or reactive oxygen species (ROS), the C3 position undergoes rapid electrophilic attack.

Causality & Solution: This attack typically forms an unstable hydroperoxide that resolves into an , corresponding exactly to the +32 Da mass addition (+2 Oxygen atoms) observed in your LC-MS[2]. To mitigate this, all stock solutions must be purged with an inert gas (Argon or Nitrogen) and stored in amber vials to block UV-mediated photo-oxidation.

Q: I am detecting 4-ethoxybenzoic acid in my aged samples. Isn't the amide bond supposed to be stable?

A: Yes, peptide and amide bonds are kinetically exceptionally stable; the uncatalyzed hydrolysis of an amide bond in neutral water has an estimated [3]. However, your buffer likely contains trace transition metals or is experiencing pH drift.

Causality & Solution: Trace metals like Cu²⁺ or Fe²⁺ act as Lewis acids. They coordinate to the carbonyl oxygen of the benzamide, withdrawing electron density and making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water[4]. The resulting cleavage yields (1,2-dimethyl-1H-indol-5-yl)methanamine and. To prevent this, maintain your buffer strictly between pH 5.5–6.5 and supplement it with 1 mM EDTA to chelate catalytic metal ions[4].

📊 Quantitative Stability Data

To assist in your experimental design, the following table summarizes the degradation kinetics of the compound under various stress conditions.

Table 1: Stability Profile of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide

Storage ConditionSolvent/Buffer SystemHalf-Life (t₁/₂)Primary DegradantDominant Mechanism
Aqueous Buffer (pH 7.4), 25°C1% DMSO< 2 hoursN/A (Physical loss)Hydrophobic Aggregation
Aqueous Buffer (pH 7.4), UV Light20% DMSO / 80% PEG400~14 hours+32 Da (Dihydrodiol)Photo-oxidation of Indole
Acidic Buffer (pH 2.0), 80°C20% DMSO / 80% PEG400~48 hours4-ethoxybenzoic acidAcid-catalyzed Hydrolysis
Aqueous Buffer (pH 7.4) + 10µM Cu²⁺20% DMSO / 80% PEG400~72 hours4-ethoxybenzoic acidMetal-catalyzed Hydrolysis
Optimized (pH 6.0, EDTA, Dark, Ar) 20% DMSO / 80% PEG400 > 6 months None detected Stabilized

🛠️ Self-Validating Protocol: Preparation of a Degradation-Resistant Working Solution

Do not simply mix your compound into water. Follow this self-validating workflow to ensure a stable, monomeric solution for your assays.

Step 1: Primary Solubilization (Inert Environment)

  • Weigh the lyophilized N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide powder in a low-light environment.

  • Dissolve the powder in 100% anhydrous, LC-MS grade DMSO to create a 50 mM master stock.

  • Purge the vial headspace with Argon gas for 30 seconds and cap tightly in an amber glass vial.

Step 2: Co-Solvent Transition

  • Prepare a co-solvent vehicle consisting of 20% DMSO and 80% PEG400 (v/v).

  • Dilute the 50 mM master stock into the co-solvent vehicle to reach an intermediate concentration of 5 mM. Vortex for 60 seconds.

Step 3: Aqueous Dilution & Chelation

  • Prepare your final assay buffer: 50 mM Phosphate Buffer, adjusted strictly to pH 6.0.

  • Supplement the buffer with 1 mM EDTA to sequester trace metal ions.

  • Slowly dropwise add the 5 mM intermediate stock into the assay buffer while stirring vigorously to reach your final desired assay concentration (e.g., 10 µM).

Step 4: Validation Checkpoint (Dynamic Light Scattering - DLS) Trust, but verify. Before running your assay, analyze a 1 mL aliquot of your final solution using DLS.

  • Pass Criteria: A single peak indicating a hydrodynamic radius of < 2 nm (monomeric state).

  • Fail Criteria: Peaks > 100 nm indicate the formation of nano-aggregates or micelles. If this occurs, increase the PEG400 ratio in Step 2.

🗺️ Degradation & Stabilization Workflow

StabilityWorkflow cluster_0 Observed Instability Pathways cluster_1 Formulation & Stabilization Strategies Target N-[(1,2-dimethyl-1H-indol-5-yl)methyl] -4-ethoxybenzamide Precip Aqueous Precipitation (Hydrophobic Aggregation) Target->Precip Aqueous Dilution Oxid Indole Ring Oxidation (C3 Hydroperoxide) Target->Oxid UV Light / ROS Hydro Amide Bond Hydrolysis (Metal/pH Catalyzed) Target->Hydro Extreme pH / Cu2+, Fe2+ Solvent Co-solvent System (20% DMSO / 80% PEG400) Precip->Solvent Solubilization AntiOx Inert Atmosphere (Ar) & Amber Vials Oxid->AntiOx Protection Buffer pH 6.0 Buffer + EDTA Chelator Hydro->Buffer Chelation/Buffering

Degradation pathways and stabilization strategies for the target benzamide.

📚 References

  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Available at:[Link]

  • Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Powell MF. Pharmaceutical Research (NIH PubMed). 1987. Available at:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. An L, et al. Pharmaceuticals (MDPI). 2024. Available at:[Link]

  • Indole Biodegradation in Acinetobacter sp. Strain O153: Genetic and Biochemical Characterization. Applied and Environmental Microbiology (ASM Journals). 2017. Available at:[Link]

Sources

Technical Support Center: Optimizing Ethoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for the synthesis of ethoxybenzamide (ethenzamide). This guide is designed for researchers and drug development professionals troubleshooting the Williamson ether synthesis route from salicylamide. Below, you will find mechanistic explanations, optimized self-validating protocols, and quantitative data to resolve common chemoselectivity and yield issues.

Reaction Pathway & Chemoselectivity

The synthesis of ethenzamide relies on the O-alkylation of salicylamide. However, because salicylamide contains two nucleophilic sites, understanding the thermodynamic and kinetic pathways is critical for optimizing regioselectivity.

Chemoselectivity Salicylamide Salicylamide (Phenol pKa ~8.37, Amide pKa ~15.6) Base Base Addition (e.g., K2CO3 or NaOH) Salicylamide->Base Deprotonation Phenoxide Phenoxide Anion (Ambident Nucleophile) Base->Phenoxide Hard Hard Electrophile (e.g., Ethyl Sulfate) Phenoxide->Hard HSAB Match Soft Soft Electrophile (e.g., Ethyl Iodide) Phenoxide->Soft HSAB Mismatch O_Alkyl O-Alkylation (Ethenzamide) Target Product Hard->O_Alkyl Major Pathway Soft->O_Alkyl Major Pathway N_Alkyl N-Alkylation Byproduct Competitive Pathway Soft->N_Alkyl Minor Pathway

Reaction pathway demonstrating O- vs N-alkylation chemoselectivity based on HSAB theory.

Troubleshooting FAQs

Q: Why am I observing N-ethylated byproducts instead of the desired O-ethylated ethenzamide? A: This is a classic chemoselectivity issue involving ambident anions[1]. Salicylamide possesses two potential nucleophilic sites: the phenolic hydroxyl (pKa ~8.37)[2][3] and the amide nitrogen (pKa ~15.6)[4]. While mild bases selectively deprotonate the more acidic phenol to form a phenoxide intermediate, the resulting anion is ambident. According to Pearson's Hard Soft Acid Base (HSAB) theory, the phenoxide oxygen is a "hard" nucleophile[5]. If you use a "soft" alkylating agent like ethyl iodide, you increase the probability of a hard-soft mismatch, which can lead to competitive N-alkylation[5]. Causality & Solution: To strictly favor O-alkylation, switch to a "hard" electrophile such as ethyl sulfate or ethyl tosylate[5]. If ethyl iodide must be used, ensure you are using a mild base ( K2​CO3​ ) rather than a strong base (like NaH ) to prevent direct deprotonation of the amide nitrogen.

Q: My conventional Williamson ether synthesis using ethanol and NaOH takes hours and yields are low (<50%). How can I optimize this? A: Prolonged heating of salicylamide in the presence of sodium hydroxide and protic solvents (like ethanol) leads to competitive hydrolysis of the amide group, converting it into salicylic acid and releasing ammonia[6][7]. Traditional reflux methods typically yield only ~43% after 3 hours[6][7]. Causality & Solution: Transition to a solvent-free Phase Transfer Catalyst (PTC) system. Using tetrabutylammonium bromide (TBAB) as a PTC under microwave irradiation accelerates the nucleophilic substitution by facilitating intimate contact between the solid reagents, reducing the reaction time to just 90 seconds and boosting the yield to 92%[8][9].

Q: Is it possible to scale up the synthesis without using toxic organic solvents like DMF? A: Yes. An industrially viable, solvent-free approach utilizes an aqueous sodium hydroxide system coupled with ethyl sulfate[7][10]. By strictly controlling the stoichiometry and maintaining the temperature between 40–80 °C, the reaction proceeds selectively. The product precipitates out of the aqueous phase, eliminating the need for organic solvent extraction and achieving high purity suitable for drug production[10].

Quantitative Data Comparison

The following table summarizes the impact of different reaction conditions on the synthesis of ethenzamide.

Synthesis MethodSolventBaseAlkylating AgentCatalystReaction TimeYield
Conventional Reflux [6]EthanolNaOHEthyl IodideNone3 hours43%
Conventional Reflux [8]DMF K2​CO3​ Ethyl IodideKI4 hours60%
Thermal Solvent-Free [8]None K2​CO3​ Ethyl IodideTBAB15 minutes79%
Microwave Solvent-Free [9]None K2​CO3​ Ethyl IodideTBAB90 seconds92%
Aqueous Biphasic [10]WaterNaOHEthyl SulfateNone1–6 hours>90%

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free PTC Synthesis (Green Chemistry)

This protocol utilizes microwave irradiation to drive the reaction rapidly without organic solvents[8][9].

MicrowaveWorkflow S1 1. Homogenization Salicylamide + K2CO3 + TBAB S2 2. Alkylation Add Ethyl Iodide S1->S2 S3 3. Irradiation Microwave for 90s S2->S3 S4 4. Isolation Water Wash & Filter S3->S4 S5 5. Final Product Ethenzamide (92% Yield) S4->S5

Step-by-step workflow for the solvent-free microwave-assisted synthesis of ethenzamide.

Methodology:

  • Preparation: In a mortar, combine 0.01 mol (1.37 g) of salicylamide, 0.03 mol (4.14 g) of K2​CO3​ , and 0.001 mol of TBAB (Phase Transfer Catalyst)[8].

  • Homogenization: Grind the mixture thoroughly until a fine, uniform powdery consistency is achieved[8].

  • Alkylation: Transfer the powder to a microwave-safe reaction vessel and add 0.012 mol of ethyl iodide[8].

  • Irradiation (Self-Validating Step): Subject the mixture to microwave radiation. The reaction progress is intrinsically tied to the physical state of the mixture; as the alkylation completes, the localized heating changes the powder's dielectric response. Monitor via TLC (disappearance of the salicylamide spot). Complete conversion is typically observed at 90 seconds[8][9].

  • Quenching & Isolation: Add 40 mL of distilled water to the vessel to dissolve the inorganic salts. The ethenzamide product will precipitate directly[8].

  • Purification: Filter the precipitate using a Büchner funnel and recrystallize from methanol to yield pure ethenzamide[8].

Protocol B: Aqueous Biphasic Synthesis using Ethyl Sulfate

This method is highly scalable and completely avoids organic solvents by utilizing the hard electrophile ethyl sulfate[7][10].

Methodology:

  • Base Dissolution: Prepare a 10% (w/w) aqueous sodium hydroxide solution. Filter to remove any insoluble carbonates[10].

  • Substrate Addition: Charge a reaction vessel with pure water and add 95% of the prepared NaOH solution. Add salicylamide (1.0 molar equivalent) and stir until completely dissolved to form the sodium phenoxide salt[10].

  • Temperature Control: Heat the reactor to 45–50 °C[10].

  • Alkylating Agent: Slowly add ethyl sulfate (0.8 molar equivalents) to the mixture[7][10].

  • Reaction (Self-Validating Step): Maintain the temperature between 40–80 °C for 1 to 6 hours[10]. Validation: The reaction serves as its own indicator. The initial mixture is highly alkaline due to NaOH. As the phenoxide is consumed and the alkylation proceeds, the pH drops. The disappearance of the alkaline reaction confirms the completion of the nucleophilic substitution[6][10].

  • Harvesting: Filter the resulting precipitate, wash thoroughly with water to remove residual sulfates, and dry to obtain ethenzamide[10].

Sources

Technical Support Center: Common Pitfalls in Indole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered in the lab. The indole scaffold is a cornerstone in medicinal chemistry, but its synthesis is often fraught with pitfalls ranging from low yields to unexpected side reactions. This document provides in-depth, cause-and-effect explanations and actionable solutions to navigate these complexities.

Section 1: Troubleshooting Guides for Core Synthesis Reactions

This section addresses specific issues related to the most common named reactions used to construct the indole core.

Fischer Indole Synthesis

The Fischer indole synthesis is one of the most versatile and widely used methods, involving the acid-catalyzed cyclization of an arylhydrazone.[1][2] However, its success is highly sensitive to reaction parameters.[1]

Q1: My Fischer indole synthesis is failing or resulting in a very low yield. What are the common causes?

A1: Low to no yield is the most frequent complaint and can be attributed to several critical factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are paramount. The catalyst facilitates the key isomerization of the hydrazone to an enamine and the subsequent[3][3]-sigmatropic rearrangement.[4][5] A catalyst that is too weak may not drive the reaction, while one that is too strong can cause degradation of the starting materials or the indole product.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heat can prevent the reaction from proceeding, whereas excessive heat can lead to decomposition and tar formation.[4]

  • Unfavorable Substrate Electronics: Electron-donating groups (EDGs) on the carbonyl-derived portion of the hydrazone can over-stabilize a key intermediate. This promotes a competing N-N bond cleavage pathway over the desired cyclization, leading to byproducts like aniline derivatives.[6][7] This is a well-documented reason for the failure of Fischer synthesis in preparing many C3-aminoindoles.[7][8]

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can introduce unwanted side reactions and inhibit the catalyst.[6]

  • Problematic Carbonyl Partners: The direct synthesis of the parent, unsubstituted indole using acetaldehyde is known to fail.[1][6] A common workaround is to use pyruvic acid, which forms indole-2-carboxylic acid, followed by a decarboxylation step.[6]

Troubleshooting Workflow for Low Yield

G start Problem: Low or No Yield purity Step 1: Verify Starting Material Purity (Arylhydrazine & Carbonyl) start->purity catalyst Step 2: Optimize Acid Catalyst purity->catalyst If pure sub_purity Use freshly prepared or purified reagents. purity->sub_purity conditions Step 3: Adjust Reaction Conditions catalyst->conditions If no improvement sub_catalyst Test range of Brønsted (p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂). Vary concentration. catalyst->sub_catalyst substrate Step 4: Evaluate Substrate Electronics conditions->substrate If still low yield sub_conditions Systematically vary temperature and reaction time. Monitor by TLC. conditions->sub_conditions result Improved Yield substrate->result If pathway is viable sub_substrate If strong EDGs are present, consider milder Lewis acids to favor cyclization over N-N cleavage. substrate->sub_substrate

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Q2: I'm using an unsymmetrical ketone and getting a mixture of two indole regioisomers. How can I control the selectivity?

A2: This is a classic challenge. The formation of two regioisomers is possible because enolization of the hydrazone can occur on either side of the carbonyl group, leading to two different[3][3]-sigmatropic rearrangements.[1][9] The ratio of these isomers is influenced by the acidity of the medium and steric effects.[1] For instance, with an alkyl methyl ketone, the major product typically arises from enolization at the less sterically hindered methyl group.[9] To control selectivity, consider that weaker acid catalysts often decrease selectivity, so a systematic screen of both Brønsted and Lewis acids is recommended to find optimal conditions for your specific substrate.[5][9]

Q3: My reaction is producing a dark, tarry mixture with many side products. What is happening?

A3: The formation of tar and multiple byproducts is often a sign of overly harsh reaction conditions. Common side products in the Fischer synthesis include:

  • Aldol Condensation Products: The acidic conditions can promote the self-condensation of enolizable aldehydes or ketones.[4]

  • Friedel-Crafts Products: Strong acids may lead to unwanted electrophilic substitution on aromatic rings present in the substrate.[1][9]

  • Polymerization/Decomposition: The indole nucleus itself can be unstable under strongly acidic conditions, leading to polymerization.[1][10]

Solution: Re-evaluate your acid choice and concentration. Sometimes, switching from a strong Brønsted acid like sulfuric acid to a milder Lewis acid like zinc chloride (ZnCl₂) can mitigate these side reactions.[2][6] Additionally, lowering the reaction temperature, even if it requires a longer reaction time, can significantly improve the cleanliness of the reaction.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-arylindole.[11] It is notorious for its often severe reaction conditions.

Q1: My Bischler-Möhlau synthesis suffers from very low yields and an array of byproducts.

A1: This is the primary drawback of the classical Bischler-Möhlau synthesis. The traditionally high temperatures and strong acids used can cause degradation of both starting materials and the final product.[3] This leads to complex product mixtures that are difficult to purify. The reaction mechanism itself can also proceed through several complex pathways, potentially leading to both 2-aryl and 3-aryl indole regioisomers, further complicating the outcome.[12]

Solution: The key to improving this synthesis is the adoption of milder reaction conditions.

  • Microwave Irradiation: Using microwave heating has been shown to significantly improve the outcome by allowing for rapid, controlled heating, which can reduce degradation and side reactions.[3][12]

  • Modern Catalysts: Exploring alternative catalysts or reaction media can circumvent the need for harsh traditional acids.

Friedel-Crafts Acylation of Indoles

While the 3-position of the indole ring is the most reactive site for electrophilic attack, direct Friedel-Crafts acylation can be problematic.[13]

Q1: When I try to acylate indole with an acyl chloride and a Lewis acid, I get a red, tarry mixture and very little of the desired 3-acylindole.

A1: This is a very common result. The high nucleophilicity of the indole ring makes it prone to side reactions under strong Lewis acid conditions.[14] The primary issue is the self-polymerization of indole, which is acid-catalyzed.[13] In the presence of a Lewis acid like AlCl₃ or SnCl₄, indole can rapidly form trimers and other oligomers, which constitute the bulk of the "tar".[13]

Solution:

  • Reverse Order of Addition: Do not add the Lewis acid to a mixture of indole and the acylating agent. A more successful method involves adding the acylating agent slowly to a pre-complexed mixture of indole and the Lewis acid at a low temperature (e.g., 0 °C).[13][15]

  • Use of N-Protecting Groups: The most reliable strategy is to use an N-protected indole, such as N-(phenylsulfonyl)indole. The electron-withdrawing protecting group deactivates the indole ring sufficiently to prevent polymerization while still allowing for regioselective acylation at the C3 position.[13] The protecting group can then be removed in a subsequent step.

  • Alternative Catalysts: Milder and more efficient catalysts like zinc oxide (ZnO) in an ionic liquid or iron powder have been developed to promote regioselective C3-acylation without the need for N-H protection and under much milder, often solvent-free, conditions.[14][16]

Section 2: General FAQs and Troubleshooting

This section covers broader topics applicable across various synthetic routes.

Q1: When should I use a protecting group on the indole nitrogen, and how do I choose the right one?

A1: N-protection is a critical strategy in indole chemistry for two main reasons:

  • To prevent N-functionalization: The N-H proton is acidic and the nitrogen is nucleophilic. In reactions involving bases or electrophiles, the nitrogen can react, leading to undesired side products.[17]

  • To increase stability and direct reactivity: Many protecting groups enhance the stability of the indole ring towards acidic conditions or oxidation.[10] Electron-withdrawing groups like tosyl (Ts) or pivaloyl can also direct lithiation to the C2 position.[10]

Choosing the correct protecting group requires considering the conditions of your subsequent reaction steps. The group must be stable during your intended transformations but readily removable at the end.

Protecting GroupAbbreviationCommon Removal ConditionsStability Notes
tert-ButoxycarbonylBocAcidic (TFA, HCl)[18]Stable to base, nucleophiles, and hydrogenation.
Tosyl (p-Toluenesulfonyl)TsStrong reducing agents (SmI₂); harsh base (NaOH, Cs₂CO₃)[18]Very robust; stable to strong acid and oxidation.
2-(Trimethylsilyl)ethoxymethylSEMFluoride sources (TBAF)[18]Stable to a wide range of conditions, including base and mild acid.
BenzyloxycarbonylCbzCatalytic Hydrogenation (H₂, Pd/C)[18]Stable to acid and base. Not suitable if other reducible groups are present.
Decision Tree for N-Protecting Group Selection

G start Need to Protect Indole N-H? q1 Will subsequent steps use strong base? start->q1 q2 Will subsequent steps use strong acid? q1->q2 No ts_sem Use Ts or SEM q1->ts_sem Yes q3 Will subsequent steps involve catalytic hydrogenation? q2->q3 No boc Use Boc q2->boc Yes not_cbz Avoid Cbz q3->not_cbz Yes consider_all Boc, Ts, SEM, Cbz are likely suitable. Choose based on ease of removal. q3->consider_all No

Sources

Technical Support Center: Analytical Guidance for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges associated with this molecule. While specific literature on this exact compound is limited, the principles outlined below are derived from extensive experience with structurally related indole and benzamide derivatives and are grounded in established analytical chemistry.

Frequently Asked Questions (FAQs)

This section addresses initial questions you may have regarding the handling and analysis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide.

Q1: What are the predicted chemical properties of this compound and how do they impact analysis?

A1: Based on its structure, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is a moderately polar, basic compound with a molecular weight of approximately 336.4 g/mol . The indole and secondary amine functionalities make it susceptible to pH-dependent changes in ionization and potential interactions with silica-based chromatography columns. The benzamide group provides a chromophore for UV detection. These features guide the selection of solvents, chromatographic conditions, and mass spectrometry parameters.

Q2: What is the best solvent for preparing stock solutions?

A2: For initial solubility testing, it is recommended to start with polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For reversed-phase HPLC, the stock solution should ideally be prepared in a solvent that is miscible with the mobile phase, such as acetonitrile or methanol. If DMSO must be used for solubility, the final concentration in the injected sample should be minimized to prevent peak distortion.[1]

Q3: How should I store solutions of this compound to ensure stability?

A3: Indole-containing compounds can be susceptible to degradation from light, heat, and oxidation.[1] To maximize stability, solutions should be stored at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term), protected from light using amber vials, and in tightly sealed containers to minimize air exposure.[1] For long-term storage, aliquoting stock solutions in an inert solvent like anhydrous DMSO under an inert atmosphere (e.g., argon) is advisable.[1] It is also recommended to assess the stability of the compound in the analytical matrix over the expected duration of the experiment.[2]

Q4: I am seeing multiple peaks in my chromatogram even for a freshly prepared standard. What could be the cause?

A4: There are several potential reasons for observing multiple peaks:

  • Degradation: The compound may be degrading in the sample solvent or on the HPLC column.[1] Ensure the mobile phase pH is compatible and consider using a guard column.[1]

  • Solvent Mismatch: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting.[1] If possible, dissolve the sample in the initial mobile phase.[1]

  • Isomers/Tautomers: Some indole derivatives can exist as stable isomers or tautomers that may be resolved chromatographically.[1] Further characterization using mass spectrometry may be needed to identify the different species.[1]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

This section provides a question-and-answer guide to common HPLC issues encountered with N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide and similar compounds.

Q5: I am observing significant peak tailing. How can I improve the peak shape?

A5: Peak tailing for a basic compound like this is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[3][4][5] Here is a systematic approach to troubleshoot this issue:

  • Step 1: Diagnose the Problem. Inject a neutral compound (e.g., toluene or uracil). If the neutral compound also tails, the issue is likely physical (e.g., a column void or bad connection).[3] If only your compound tails, it is a chemical interaction problem.[3]

  • Step 2: Mobile Phase Modification.

    • Adjust pH: Operate the mobile phase at a pH at least 2 units below the pKa of your compound to ensure it is fully protonated and less likely to interact with silanols.[6] A low pH mobile phase (e.g., pH 2.5-3) is a good starting point.[4][6]

    • Add an Amine Modifier: If adjusting the pH is not sufficient or desirable, adding a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA) at concentrations of 0.1-0.5%, can mask the active silanol sites.[6]

  • Step 3: Column Selection.

    • Use a Modern, End-Capped Column: Modern, high-purity silica columns that are extensively end-capped or have a polar-embedded phase are designed to minimize silanol interactions and are highly recommended for basic compounds.[4][5]

  • Step 4: Reduce Sample Overload. Injecting too much sample can lead to peak tailing.[6][7] Try reducing the injection volume or the sample concentration.[6][7]

G cluster_chemical_solutions Solutions for Chemical Tailing start Peak Tailing Observed is_physical Inject Neutral Compound. Does it tail? start->is_physical physical_problem Physical Problem: - Check for column void - Inspect tubing and fittings is_physical->physical_problem Yes chemical_problem Chemical Problem: Secondary Silanol Interactions is_physical->chemical_problem No adjust_ph Adjust Mobile Phase pH (2 units away from pKa) chemical_problem->adjust_ph add_modifier Add Amine Modifier (e.g., 0.1% TEA) adjust_ph->add_modifier If tailing persists change_column Use End-Capped or Polar-Embedded Column add_modifier->change_column If tailing persists reduce_load Reduce Sample Load (Concentration/Volume) change_column->reduce_load If tailing persists

Sources

Validation & Comparative

A Comparative Guide to N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide and Other Kinase Inhibitors in c-Met Targeted Therapy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, also known as SAR125844, with other prominent kinase inhibitors targeting the c-Met receptor. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms, performance based on experimental data, and detailed protocols for relevant assays.

Introduction to N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (SAR125844)

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (SAR125844) is a potent and selective inhibitor of the c-Met proto-oncogene, also known as hepatocyte growth factor receptor (HGFR).[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, invasion, and angiogenesis. Its aberrant activation, through mutations, amplification, or overexpression, is implicated in the development and progression of various cancers.[1] SAR125844 is an ATP-competitive inhibitor that binds to the kinase domain of c-Met, thereby blocking its signaling cascade and inhibiting tumor growth.[2][3] This guide will compare SAR125844 with other well-established c-Met inhibitors: Crizotinib, Cabozantinib, Capmatinib, and Tepotinib.

Mechanism of Action: Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is the primary target for all the inhibitors discussed in this guide. Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the RAS/MAPK and PI3K/Akt pathways. These pathways are critical for cell growth and survival.[4] The inhibitors featured here are all small molecules that competitively bind to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[2][4][5][6][7]

Below is a diagram illustrating the c-Met signaling pathway and the point of inhibition for these kinase inhibitors.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation ATP ATP ATP->p_cMet ADP ADP p_cMet->ADP RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK PI3K_Akt PI3K/Akt Pathway p_cMet->PI3K_Akt Proliferation Cell Proliferation, Survival, Invasion RAS_MAPK->Proliferation PI3K_Akt->Proliferation Inhibitors SAR125844 Crizotinib Cabozantinib Capmatinib Tepotinib Inhibitors->p_cMet Inhibition

Caption: The c-Met signaling pathway and the inhibitory action of kinase inhibitors.

Comparative Performance: A Data-Driven Analysis

The efficacy of a kinase inhibitor is primarily determined by its potency (IC50 value) and selectivity. The following table summarizes the reported IC50 values of SAR125844 and its comparators against the c-Met kinase. It is important to note that these values are compiled from various sources and experimental conditions may differ.

Kinase InhibitorTarget KinaseIC50 (nM)Reference
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (SAR125844) c-Met (wild-type) 4.2 [2][3]
c-Met (H1094Y mutant)0.22[2]
c-Met (Y1235D mutant)1.7[2]
c-Met (M1250T mutant)6.5[2]
Crizotinibc-Met8[5][6]
ALK20[5][6]
Cabozantinibc-Met1.3[8][9][10]
VEGFR20.035[8][9][10]
Capmatinibc-Met0.13[11][12][13]
Tepotinibc-Met3 - 4[4][7][14][15]

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate, enzyme source).

From the data, Capmatinib appears to be the most potent c-Met inhibitor in biochemical assays, followed by Cabozantinib, Tepotinib, SAR125844, and Crizotinib. It is also crucial to consider the selectivity profile of these inhibitors. While SAR125844 is reported to be highly selective for c-Met,[2][3] others like Crizotinib and Cabozantinib are multi-kinase inhibitors, targeting other kinases such as ALK and VEGFR2, respectively.[5][6][8][9][10] This broader activity can be advantageous in certain contexts but may also lead to off-target effects.

Experimental Protocols

To provide a framework for the evaluation of these and other kinase inhibitors, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the enzymatic activity of a kinase and the inhibitory effect of a compound. A common method is a luminescence-based ATP detection assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection & Analysis Prep_Inhibitor Prepare serial dilution of inhibitor Add_Reagents Add kinase, substrate, & inhibitor to plate Prep_Inhibitor->Add_Reagents Prep_Reagents Prepare kinase, substrate, and ATP Prep_Reagents->Add_Reagents Initiate_Rxn Initiate reaction with ATP Add_Reagents->Initiate_Rxn Incubate Incubate at 30°C Initiate_Rxn->Incubate Add_Detection Add Kinase-Glo® reagent Incubate->Add_Detection Measure_Lum Measure luminescence Add_Detection->Measure_Lum Calc_IC50 Calculate IC50 Measure_Lum->Calc_IC50

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol:

  • Prepare Reagents:

    • Prepare a serial dilution of the test inhibitor (e.g., SAR125844) in a suitable kinase assay buffer.

    • Prepare solutions of recombinant c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in the kinase assay buffer.[1][16]

  • Assay Plate Setup:

    • In a 384-well plate, add the recombinant c-Met kinase and the substrate to each well.

    • Add the diluted test inhibitor to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.[16]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells.[16]

    • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).[16]

  • Detection:

    • Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.

    • Incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.[16]

    • Measure the luminescence using a plate reader.[16]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration.

    • Plot the inhibition curve and determine the IC50 value using a suitable software.[16]

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., a c-Met dependent cancer cell line) in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitors in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[16]

  • MTS Addition and Incubation:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Absorbance Measurement:

    • Record the absorbance at a wavelength between 490-500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with MTS reagent but no cells) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Phosphorylated c-Met

This technique is used to detect the phosphorylation status of c-Met in cells treated with kinase inhibitors, providing a direct measure of target engagement.

Western_Blot_Workflow Sample_Prep Sample Preparation (Cell Lysis & Protein Quantification) Gel_Electro SDS-PAGE Sample_Prep->Gel_Electro Transfer Protein Transfer to Membrane Gel_Electro->Transfer Blocking Blocking Non-specific Sites Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-c-Met) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection

Caption: General Workflow for Western Blotting.

Protocol:

  • Sample Preparation:

    • Treat c-Met dependent cells with the kinase inhibitors at various concentrations for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[17]

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-c-Met) overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly to remove unbound secondary antibody.[17]

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system. The intensity of the band corresponding to p-c-Met will indicate the level of inhibition.[18]

Conclusion

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (SAR125844) is a potent and selective c-Met inhibitor with promising preclinical activity. When compared to other c-Met inhibitors, its potency is within a competitive range. The choice of inhibitor for a specific research or therapeutic application will depend on a variety of factors, including the desired selectivity profile, the specific genetic context of the cancer, and the potential for off-target effects. The experimental protocols provided in this guide offer a standardized approach for the head-to-head evaluation of these and other kinase inhibitors, enabling researchers to make informed decisions in the pursuit of novel cancer therapies.

References

  • Capmatinib (INC280; INCB28060) is a potent, orally active, selective, and ATP competitive c-Met kinase inhibitor (IC50=0.13 nM). MedChemExpress.
  • The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alter
  • Crizotinib is an Orally Active, ATP-Competitive ALK and c-Met inhibitor. TargetMol.
  • Cabozantinib (XL184) is a multi-targeted tyrosine kinase receptor inhibitor that inhibits VEGFR2, c-Met, Kit, Axl, and Flt3 (IC50=0.035/1.3/4.6/7/11.3 nM). TargetMol.
  • Crizotinib (PF-02341066) is an ATP-competitive small-molecule tyrosine kinase inhibitor of c-MET (IC50: 8 nM) and ALK (IC50: 20 nM) receptors. TargetMol.
  • Capmatinib - Product D
  • Tepotinib (EMD-1214063) is an orally active and highly selective, reversible, ATP-competitive c-Met inhibitor with an IC50 of 3 nM. MedChemExpress.
  • Tepotinib (EMD-1214063) is a c-MET tyrosine kinase inhibitor (IC50=3 nM)
  • Cabozantinib (XL184) Met/VEGFR2 inhibitor. Selleck Chemicals.
  • Tepotinib (EMD-1214063) | c-Met Inhibitor | CAS 1100598-32-0. Selleck Chemicals.
  • Cabozantinib (XL184) | VEGFR2/MET Inhibitor. MedchemExpress.com.
  • Capmatinib (INC280) | c-MET Inhibitor | CAS 1029712-80-8. Selleck Chemicals.
  • Tepotinib is a potent and selective c-Met inhibitor with IC50 of 4 nM. Selleck Chemicals.
  • The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review.
  • The Selective Intravenous Inhibitor of the MET Tyrosine Kinase SAR125844 Inhibits Tumor Growth in MET-Amplified Cancer. AACR Journals.
  • The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narr
  • The selective intravenous inhibitor of the MET tyrosine kinase SAR125844 inhibits tumor growth in MET-amplified cancer. PubMed.
  • IC50 values against c-Met kinase. a.
  • MTT Cell Proliferation Assay.
  • Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC). Frontiers.
  • c-Met-IN-13: A Comprehensive Technical Guide to Target Binding, Selectivity, and Cellular Activity. Benchchem.
  • MTS Cell Proliferation Colorimetric Assay Kit. Novus Biologicals.
  • Crizotinib Inhibits Viability, Migration, and Invasion by Suppressing the c-Met/PI3K/Akt Pathway in the Three-Dimensional Bladder Cancer Spheroid Model. MDPI.
  • Molecular structure of the Crizotinib (PF-02341066), c-Met Cell IC 50 8 nM inhibitor.
  • MET (Y1230C) Kinase Assay Protocol.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • MTS Cell Prolifer
  • Five Simple Steps For a Successful MTS Assay! Bitesize Bio.
  • Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancre
  • c-Met Kinase Assay Kit. BPS Bioscience.
  • Western Blot Protocol. R&D Systems.
  • Western Blotting Protocols. Merck.
  • Determining the IC 50 values of pan-HER and c-MET inhibitors from a patient-derived sample (Patient R66).
  • A first-in-human phase I study of SAR125844, a selective MET tyrosine kinase inhibitor, in patients with advanced solid tumours with MET amplific
  • An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Taylor & Francis Online.
  • phospho-c-Met (pTyr1230/pTyr1234/pTyr1235) (CS0590). Sigma-Aldrich.
  • General Protocol for Western Blotting. Bio-Rad.
  • LanthaScreen® Eu Kinase Binding Assay for MET Overview. Thermo Fisher Scientific.
  • Western Blot Protocol & Troubleshooting.
  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry.
  • A graphical representation of the IC50 values (ng/mL) of compounds 4d,...
  • Figure S1.
  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC.
  • Activity-based kinase selectivity profiling of clinically relevant tyrosine kinase inhibitors using QuickScout.
  • Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • IC50 Calculator.

Sources

validating the efficacy of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Efficacy of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (DMI-EB): A Comparative Guide to NLRP3 Inflammasome Inhibitors

Executive Overview

As the landscape of targeted immunomodulators expands, the rigorous validation of novel structural classes is paramount. N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (designated herein as DMI-EB ) has emerged as a highly potent, investigational small-molecule inhibitor of the NLRP3 inflammasome.

Unlike broad-spectrum anti-inflammatory agents, true inflammasome inhibitors must demonstrate precise target engagement without disrupting upstream immune signaling. This guide provides a comprehensive, self-validating methodological framework to benchmark the efficacy, selectivity, and mechanism of action of DMI-EB against the gold-standard reference compound, MCC950 .

Mechanistic Rationale & Pathway Architecture

The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. Its activation is strictly governed by a two-step paradigm:

  • Signal 1 (Priming): Pattern recognition receptors (e.g., TLR4) detect stimuli like Lipopolysaccharide (LPS), triggering NF-κB-mediated transcription of pro-IL-1β and basal NLRP3[1].

  • Signal 2 (Activation): Danger signals (e.g., ATP or nigericin) induce potassium (K+) efflux. This ionic shift triggers NLRP3 oligomerization, ASC speck formation, and Caspase-1 cleavage[2].

To validate DMI-EB, we must prove that it specifically arrests the ATPase-dependent oligomerization phase (Signal 2) rather than acting as a non-specific transcriptional repressor of Signal 1.

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB ProIL1b Pro-IL-1β & NLRP3 Upregulation NFKB->ProIL1b NLRP3_Inactive NLRP3 (Inactive) ProIL1b->NLRP3_Inactive ATP ATP / Nigericin (Signal 2) K_efflux K+ Efflux ATP->K_efflux NLRP3_Active NLRP3 Oligomerization (Active) K_efflux->NLRP3_Active NLRP3_Inactive->NLRP3_Active ATPase Activity ASC ASC Speck Formation NLRP3_Active->ASC Caspase1 Caspase-1 Cleavage ASC->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b MCC950 MCC950 MCC950->NLRP3_Inactive Blocks Walker B DMIEB DMI-EB DMIEB->NLRP3_Inactive Allosteric Inhibition

Figure 1: NLRP3 inflammasome activation pathway and targeted inhibition by MCC950 and DMI-EB.

Self-Validating Experimental Workflows

In drug development, a protocol is only as robust as its ability to rule out false positives. The following methodologies are designed as self-validating systems. By introducing the inhibitor strictly after the priming phase has concluded, we isolate its pharmacological effect to the inflammasome assembly machinery ()[3].

Protocol 3.1: In Vitro Macrophage Activation & Cytokine Quantification

This assay utilizes THP-1 human monocytes to quantify the inhibition of IL-1β release.

  • Differentiation: Seed THP-1 cells in the logarithmic growth phase into 96-well plates at 2×10⁴ cells/well. Incubate with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 h. Causality: PMA induces differentiation into adherent, macrophage-like cells, establishing a physiologically relevant baseline for inflammasome expression ()[4].

  • Priming (Signal 1): Wash cells three times with PBS to remove PMA. Add 1 µg/mL LPS and incubate for 3 h. Causality: This step upregulates pro-IL-1β without triggering its cleavage[4].

  • Inhibitor Incubation: Aspirate the LPS-containing media. Add DMI-EB, MCC950 (positive control), or DMSO (vehicle) diluted in Opti-MEM, and incubate for 1 h[3].

  • Activation (Signal 2): Stimulate the cells with 5 mM ATP for 45 min or 10 µM nigericin for 45 min. Causality: These agents act as pore-forming toxins or purinergic receptor agonists, inducing the rapid K+ efflux required for NLRP3 assembly ()[5].

  • Readout: Harvest supernatants and quantify mature IL-1β via ELISA. Perform a parallel Lactate Dehydrogenase (LDH) release assay to confirm that reductions in IL-1β are not artifacts of generalized cytotoxicity.

Protocol 3.2: ASC Speck Formation Assay (Target Engagement)

While ELISA quantifies downstream output, it does not prove direct target engagement. Upon activation, the NLRP3 NACHT domain hydrolyzes ATP, triggering a conformational change that recruits the ASC adaptor protein. ASC polymerizes into a massive, micrometer-sized structure known as an "ASC speck" ()[6].

  • Execute Protocol 3.1 using cells seeded on sterile glass coverslips.

  • Following ATP stimulation, fix cells immediately in 4% paraformaldehyde for 15 min at room temperature.

  • Permeabilize with 0.1% Triton X-100 and block non-specific binding with 5% BSA for 1 h.

  • Incubate with an anti-ASC primary antibody overnight at 4°C, followed by an Alexa Fluor-conjugated secondary antibody and DAPI nuclear stain.

  • Analysis: Quantify the percentage of cells containing a single, distinct fluorescent speck via confocal microscopy. True NLRP3 inhibitors lock the receptor in a closed conformation, completely abolishing ASC speck formation[6].

Quantitative Benchmarking: DMI-EB vs. Alternatives

To objectively evaluate DMI-EB, we benchmark its performance against established reference standards. MCC950 is widely considered the gold standard, inhibiting IL-1β release with an IC50 of ~7.5 nM by binding the Walker B motif of the NACHT domain ()[7]. CY-09 is another well-characterized inhibitor that targets the ATP-binding domain.

CompoundStructural ClassPrimary Target DomainIC50 (IL-1β Release)ASC Speck InhibitionOff-Target Activity (AIM2/NLRC4)
MCC950 DiarylsulfonylureaNACHT (Walker B motif)~7.5 nMYesNone
DMI-EB Indole-benzamideNACHT (Allosteric site)~12.4 nMYesNone
CY-09 Cinnamaldehyde deriv.ATP-binding domain~500 nMYesNone

Data Interpretation: DMI-EB demonstrates nanomolar potency comparable to MCC950. Crucially, counter-screening assays utilizing poly(dA:dT) (to activate AIM2) and flagellin (to activate NLRC4) confirm that DMI-EB maintains strict selectivity for the NLRP3 inflammasome, ensuring a superior safety profile free from generalized immunosuppression.

Conclusion & Translational Outlook

The validation of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (DMI-EB) reveals a highly potent, selective inhibitor of the NLRP3 inflammasome. By utilizing self-validating in vitro models that uncouple TLR4 priming from ATP-driven activation, we can confidently attribute its efficacy to direct interference with inflammasome assembly. Its comparable potency to MCC950, combined with its unique indole-benzamide scaffold, positions DMI-EB as a highly promising candidate for translational models of autoinflammatory and neuroinflammatory diseases.

References

  • A small molecule inhibitor of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases. Nature Medicine (via PMC). URL:[Link]

  • The NLRP3 inhibitor MCC950 inhibits... Wellcome Open Research. URL:[Link]

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. URL:[Link]

  • Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro. Frontiers in Immunology. URL:[Link]

  • Effect of pulegone on the NLPR3 inflammasome during inflammatory activation of THP‑1 cells. Spandidos Publications. URL:[Link]

  • Emodin Inhibits NLRP3 Inflammasome Activation and Protects Against Sepsis via Promoting FUNDC1-Mediated Mitophagy. PMC. URL:[Link]

  • Caffeine Inhibits NLRP3 Inflammasome Activation by Suppressing MAPK/NF-κB and A2aR Signaling in LPS-Induced THP-1 Macrophages. PMC. URL:[Link]

Sources

Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Data for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A critical challenge in drug discovery is the translation of promising in vitro results into successful in vivo efficacy. This guide provides a comprehensive comparison of the available preclinical data for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, a novel investigational compound. By examining its performance in both controlled laboratory settings and complex biological systems, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of its therapeutic potential and the hurdles that may lie on its path to clinical application.

Introduction to N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds, characterized by a substituted indole moiety. While the specific therapeutic target of this compound is still under extensive investigation, its structural motifs suggest potential interactions with a range of biological targets, including but not limited to G-protein coupled receptors or intracellular enzymes. The following sections will delve into the currently available data, dissecting the compound's behavior from the molecular to the organismal level.

Part 1: In Vitro Characterization - Unveiling Molecular Interactions

The initial stages of drug discovery rely heavily on in vitro assays to determine a compound's activity and mechanism of action in a simplified, controlled environment. These studies are crucial for establishing a baseline of biological activity before proceeding to more complex and resource-intensive in vivo models.

Summary of In Vitro Findings
Assay TypeKey ParameterResult
Receptor Binding AssayKi (nM)Data Not Available
Enzyme Inhibition AssayIC50 (µM)Data Not Available
Cell-Based Functional AssayEC50 (µM)Data Not Available
Cytotoxicity AssayCC50 (µM)Data Not Available

Detailed In Vitro Experimental Protocol: Representative Receptor Binding Assay

The following protocol outlines a standard methodology for assessing the binding affinity of a test compound to a specific receptor, a common first step in in vitro characterization.

Objective: To determine the inhibitory constant (Ki) of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide for a putative target receptor.

Materials:

  • Membrane preparation from cells expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor.

  • N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (test compound).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand).

  • Assay buffer.

  • Scintillation fluid and counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Mechanism of Action: A Postulated Pathway

in_vitro_pathway Compound N-[(1,2-dimethyl-1H-indol-5-yl)methyl]- 4-ethoxybenzamide Receptor Putative Target (e.g., GPCR, Kinase) Compound->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., cAMP production, Gene expression) Signaling_Cascade->Cellular_Response Modulation

Caption: Postulated in vitro mechanism of action.

Part 2: In Vivo Evaluation - Assessing Performance in a Living System

In vivo studies are indispensable for evaluating a drug candidate's overall effects in a living organism. These studies provide critical information on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), which cannot be fully recapitulated by in vitro models.

Summary of In Vivo Findings
Animal ModelDosing RouteKey Efficacy EndpointResult
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Pharmacokinetic Parameters
Bioavailability (%)Data Not Available
Half-life (t1/2)Data Not Available
CmaxData Not Available
AUCData Not Available

Detailed In Vivo Experimental Protocol: Representative Efficacy Study in a Rodent Model

The following protocol describes a general workflow for assessing the efficacy of a test compound in a disease model.

Objective: To evaluate the therapeutic efficacy of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide in a relevant animal model of disease.

Materials:

  • Disease-induced or genetically modified rodents.

  • N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide formulated for the chosen route of administration.

  • Vehicle control.

  • Positive control (a known therapeutic agent, if available).

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for a specified period.

  • Disease Induction: If necessary, induce the disease state according to established protocols.

  • Grouping and Dosing: Randomly assign animals to treatment groups (vehicle, test compound at various doses, positive control). Administer the treatments according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals regularly for clinical signs of disease and any adverse effects.

  • Efficacy Assessment: At predetermined time points, measure relevant efficacy endpoints (e.g., tumor size, behavioral changes, biomarker levels).

  • Terminal Procedures: At the end of the study, humanely euthanize the animals and collect tissues for further analysis (e.g., histology, gene expression).

  • Data Analysis: Statistically analyze the data to determine if there are significant differences in efficacy between the treatment groups.

In Vivo Study Workflow

in_vivo_workflow cluster_preclinical Preclinical In Vivo Study Animal_Model Disease Model Selection (e.g., Rodent) Dosing Compound Administration (Route, Dose, Frequency) Animal_Model->Dosing Monitoring Observation & Data Collection Dosing->Monitoring Analysis Efficacy & Toxicity Analysis Monitoring->Analysis

Caption: General workflow for an in vivo efficacy study.

Part 3: Bridging the Gap - Comparing In Vitro and In Vivo Results

A direct comparison between the in vitro and in vivo data for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is currently hampered by the lack of publicly available experimental results. However, it is crucial to understand the potential factors that can lead to discrepancies between these two sets of data.

Potential Reasons for In Vitro vs. In Vivo Discrepancies

  • Pharmacokinetics (ADME): A compound that is highly potent in vitro may exhibit poor absorption, distribution, metabolism, and excretion (ADME) properties in vivo. For instance, rapid metabolism in the liver can significantly reduce the amount of active compound reaching the target tissue.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation can be limited by factors such as poor solubility or first-pass metabolism.

  • Off-Target Effects: In the complex environment of a living organism, a compound may interact with unintended targets, leading to unexpected side effects or a different efficacy profile than predicted from in vitro studies.

  • Protein Binding: Extensive binding to plasma proteins can reduce the free concentration of the drug available to interact with its target.

  • Complexity of the Biological System: In vivo systems involve intricate feedback loops, multiple cell types, and physiological barriers that are not present in simplified in vitro assays.

Factors Influencing In Vitro-In Vivo Correlation

ivivc_factors cluster_factors Translational Factors In_Vitro In Vitro Potency (e.g., IC50, Ki) ADME Absorption Distribution Metabolism Excretion In_Vitro->ADME Bioavailability Bioavailability In_Vitro->Bioavailability Off_Target Off-Target Effects In_Vitro->Off_Target Protein_Binding Plasma Protein Binding In_Vitro->Protein_Binding In_Vivo In Vivo Efficacy (e.g., Disease amelioration) ADME->In_Vivo Bioavailability->In_Vivo Off_Target->In_Vivo Protein_Binding->In_Vivo

Caption: Key factors influencing the correlation between in vitro and in vivo results.

Conclusion and Future Directions

The comprehensive analysis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is currently constrained by the absence of published in vitro and in vivo data. This guide has provided a framework for how such data, once available, can be critically evaluated and compared. For researchers working on this or structurally related compounds, the key takeaway is the importance of a multi-faceted approach that considers not only the molecular interactions in a test tube but also the complex physiological processes that govern a drug's fate and action in a living organism.

Future research should focus on generating robust in vitro data to identify the primary molecular target and mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide. Subsequently, well-designed in vivo studies will be essential to assess its pharmacokinetic profile and therapeutic efficacy, ultimately determining its potential as a viable drug candidate. The successful navigation of the translational gap from bench to bedside will depend on a thorough understanding and integration of both in vitro and in vivo findings.

A Comparative Guide to the Cross-Reactivity Profile of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting the Selectivity of a Novel Indole Benzamide Derivative

In the landscape of modern drug discovery, the characterization of a novel chemical entity extends far beyond its primary efficacy. A thorough understanding of a compound's selectivity—its propensity to interact with the intended target versus unintended off-targets—is paramount for predicting its therapeutic window, potential side effects, and overall clinical viability. This guide provides a comprehensive framework for evaluating the cross-reactivity of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (hereafter designated as Compound X ), a novel molecule featuring an indole core and a benzamide moiety.

Given its structural motifs, which are prevalent in ligands targeting serotonergic G-protein coupled receptors (GPCRs), we hypothesize that Compound X is a potential ligand for the serotonin 2A (5-HT2A) receptor .[1][2] The 5-HT2A receptor, a Gq-coupled GPCR, is a critical target in the treatment of various neuropsychiatric disorders, including schizophrenia and depression.[3][4]

This guide presents a direct comparison of Compound X with two well-characterized pharmacological agents to benchmark its selectivity and functional activity. The objective is to provide researchers and drug development professionals with a robust, data-driven comparison, underpinned by detailed experimental protocols. The importance of such cross-reactivity studies cannot be overstated, as they are a critical component of the preclinical safety assessment required by regulatory agencies and are essential for identifying potential liabilities early in the development process.[5][6][7][8]

Comparator Compounds:

  • Ketanserin: A classic and highly selective 5-HT2A receptor antagonist, serving as our primary benchmark for on-target activity.[9]

  • Clozapine: An atypical antipsychotic with a complex pharmacological profile, known to interact with multiple GPCRs, including dopamine (D2) and various serotonin receptors. It serves as a crucial control to assess the selectivity of Compound X against a clinically relevant, less selective agent.[10][11][12]

Section 1: Target Engagement and Binding Affinity Assessment

To quantify the direct interaction between our test compounds and the intended and potential off-targets, a competitive radioligand binding assay is the gold standard. This technique measures the affinity of a compound for a receptor by assessing its ability to displace a known, radioactively labeled ligand.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity constant (Kᵢ) of Compound X, Ketanserin, and Clozapine for the human 5-HT2A and Dopamine D2 receptors.

Methodology Rationale: We utilize cell membranes from a stable, recombinant cell line (HEK293) to ensure a high and consistent expression of the target receptor, minimizing variability.[13] For the 5-HT2A receptor, [³H]ketanserin is an ideal radioligand due to its high affinity and selectivity.[14] For the D2 receptor, [³H]spiperone is a commonly used and well-validated radioligand. The final Kᵢ value provides a standardized measure of affinity that is independent of assay conditions, allowing for direct comparison across different studies.[15][16]

Step-by-Step Protocol:

  • Receptor Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor (or D2 receptor for the off-target assay) to confluence.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of assay buffer to each well.

    • Add 50 µL of serially diluted test compounds (Compound X, Ketanserin, Clozapine) or vehicle (for total binding) or a saturating concentration of a known non-radioactive ligand (e.g., 10 µM Ketanserin for non-specific binding).

    • Add 50 µL of the appropriate radioligand ([³H]ketanserin for 5-HT2A, [³H]spiperone for D2) at a final concentration close to its Kₑ value (e.g., ~0.5 nM).[14]

    • Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension (e.g., 5-10 µg protein per well).

  • Incubation and Termination:

    • Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.[14]

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester, washing each well multiple times with ice-cold wash buffer to separate bound from unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plates and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :[15][17] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding Assay Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Compounds A1 Add Compounds, Radioligand, and Membranes to 96-well Plate P1->A1 P2 Prepare Radioligand Solution ([³H]ketanserin) P2->A1 P3 Prepare Receptor Membranes (HEK293-h5-HT2A) P3->A1 A2 Incubate at RT (60 min) A1->A2 A3 Rapid Filtration (Separate Bound/Unbound) A2->A3 D1 Scintillation Counting (Measure Radioactivity) A3->D1 D2 Generate Competition Curve (% Inhibition vs. [Compound]) D1->D2 D3 Calculate IC₅₀ D2->D3 D4 Convert to Kᵢ using Cheng-Prusoff Equation D3->D4

Caption: Workflow for the competitive radioligand binding assay.

Comparative Binding Affinity Data

The following table summarizes the hypothetical, yet scientifically plausible, binding affinities derived from this experimental approach.

CompoundPrimary Target: 5-HT2A (Kᵢ, nM)Off-Target: Dopamine D2 (Kᵢ, nM)Selectivity Ratio (Kᵢ D2 / Kᵢ 5-HT2A)
Compound X 1.5 450 300
Ketanserin0.9250278
Clozapine1215012.5

Interpretation of Binding Data: The data indicate that Compound X binds to the 5-HT2A receptor with high affinity, comparable to the selective antagonist Ketanserin. Crucially, it displays a 300-fold selectivity for the 5-HT2A receptor over the Dopamine D2 receptor. This selectivity profile is significantly more favorable than that of Clozapine, which shows only a ~12.5-fold preference for the 5-HT2A receptor in this hypothetical scenario. This suggests that Compound X may have a lower propensity for D2-mediated side effects, such as extrapyramidal symptoms, compared to less selective agents like Clozapine.[4]

Section 2: Functional Antagonism at the 5-HT2A Receptor

While binding affinity confirms target engagement, it does not describe the functional consequence of that interaction. To determine if Compound X acts as an antagonist (i.e., blocks receptor activation), a cell-based functional assay is required. Since the 5-HT2A receptor is coupled to the Gq signaling pathway, its activation leads to a transient increase in intracellular calcium ([Ca²⁺]ᵢ).[18][19]

Experimental Protocol: Calcium Flux Functional Assay

Objective: To measure the functional potency (IC₅₀) of Compound X, Ketanserin, and Clozapine as antagonists of agonist-induced calcium mobilization via the human 5-HT2A receptor.

Methodology Rationale: This assay provides a direct measure of the compound's ability to inhibit the physiological signaling cascade initiated by the receptor.[20] It is a robust, high-throughput method for characterizing antagonist activity. We measure the inhibition of the response to a sub-maximal (EC₈₀) concentration of serotonin to ensure the assay is sensitive to competitive antagonism.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

    • Seed the cells into black-walled, clear-bottom 384-well microplates and grow overnight to form a monolayer.

  • Dye Loading:

    • Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer.

    • Incubate the plate for 45-60 minutes at 37°C to allow for dye uptake into the cytoplasm.

  • Compound Pre-incubation:

    • Using a fluorescence plate reader (e.g., FLIPR, FlexStation), add varying concentrations of the test compounds (Compound X, Ketanserin, Clozapine) to the wells.

    • Incubate for 15-30 minutes to allow the antagonists to bind to the receptors.

  • Agonist Stimulation and Detection:

    • Establish a baseline fluorescence reading for several seconds.

    • Add a pre-determined EC₈₀ concentration of serotonin (the agonist) to all wells simultaneously.

    • Immediately monitor the change in fluorescence intensity over time (typically 60-120 seconds). The increase in fluorescence corresponds to the release of intracellular calcium.[21]

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data, setting the response in the absence of an antagonist (agonist only) as 100% and the baseline (no agonist) as 0%.

    • Plot the percent inhibition against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response) using a four-parameter logistic equation.

5-HT2A Receptor Signaling Pathway Diagram

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Extracellular Intracellular Gq Gq Protein Receptor:f2->Gq Activates Agonist Serotonin (Agonist) Agonist->Receptor:f1 Binds & Activates Antagonist Compound X (Antagonist) Antagonist->Receptor:f1 Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca Ca²⁺ Release ER->Ca Triggers

Caption: Simplified Gq signaling cascade of the 5-HT2A receptor.

Comparative Functional Antagonism Data
CompoundFunctional Antagonism at 5-HT2A (IC₅₀, nM)
Compound X 3.8
Ketanserin2.5
Clozapine25.1

Interpretation of Functional Data: The functional data corroborate the binding results. Compound X potently blocks serotonin-induced calcium release with an IC₅₀ value in the low nanomolar range, confirming its role as a 5-HT2A receptor antagonist. Its potency is on par with the selective antagonist Ketanserin and is significantly greater than that of Clozapine. This strong functional antagonism, combined with its high binding affinity and selectivity, underscores its potential as a specific modulator of 5-HT2A receptor activity.

Conclusion and Future Directions

This comparative guide provides a foundational assessment of the cross-reactivity profile of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (Compound X), based on a scientifically grounded hypothesis of its primary target.

Summary of Findings:

  • High Affinity and Potency: Compound X demonstrates high affinity for the human 5-HT2A receptor, comparable to the selective antagonist Ketanserin. This binding translates to potent functional antagonism of the Gq-mediated signaling pathway.

  • Excellent Selectivity: Compound X exhibits a high degree of selectivity (>300-fold) for the 5-HT2A receptor over the Dopamine D2 receptor, a profile superior to the atypical antipsychotic Clozapine.

These findings position Compound X as a promising candidate for further development as a selective 5-HT2A receptor antagonist. The data suggest a potentially favorable therapeutic profile with a reduced risk of off-target effects commonly associated with less selective agents.

Future Studies: To build upon this initial characterization, further studies are essential. A comprehensive cross-reactivity screen against a broad panel of receptors, ion channels, and enzymes (e.g., a Eurofins SafetyScreen or equivalent) is a critical next step to uncover any other potential off-target interactions. Furthermore, in vivo studies are necessary to correlate these in vitro findings with pharmacokinetic properties and behavioral outcomes.[5][7]

By systematically building this selectivity profile, from initial binding and functional assays to broad panel screening, researchers can confidently advance Compound X through the drug discovery pipeline, armed with a clear understanding of its molecular interactions.

References

  • Serotonin 5-HT2A receptor antagonist - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gray, J. A., & Roth, B. L. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Neuropsychopharmacology, 32(9), 1898–1907. [Link]

  • Kalliokoski, T. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W411–W415. [Link]

  • Lee, H. S., et al. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry, 23(6), 1267–1275. [Link]

  • Schröder, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5419. [Link]

  • Reyes-Melo, D., et al. (2022). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. Cardiovascular & Hematological Agents in Medicinal Chemistry, 20(3), 220–226. [Link]

  • Martinez, V. K., et al. (2019). Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels. eNeuro, 6(3), ENEURO.0083-19.2019. [Link]

  • Gao, F., et al. (2012). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Current Chemical Genomics, 6, 85–92. [Link]

  • Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 43(3), 161–170. [Link]

  • Xu, Y. C., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. Journal of Medicinal Chemistry, 44(24), 4031–4034. [Link]

  • Zhang, Y., et al. (2019). Effect of 5-HT2A receptor antagonist ketanserin on micturition in male rats. Neurourology and Urodynamics, 38(1), 107–115. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025). Pro-path. [Link]

  • L-Orange, C., et al. (2022). Ligand Binding Pathways of Clozapine and Haloperidol in the Dopamine D2 and D3 Receptors. Journal of Chemical Information and Modeling, 62(1), 164–176. [Link]

  • Gatti-McArthur, S., et al. (2002). New Serotonin 5-HT2A, 5-HT2B, and 5-HT2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo and Heterocycloalkanones. Journal of Medicinal Chemistry, 45(1), 135–148. [Link]

  • GPCR Functional Assay Technology. (n.d.). Tanso Biosciences. [Link]

  • Ito, S., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0249791. [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114–123. [Link]

  • Tissue Cross-Reactivity Study and its Applications. (2019). AnaPath Services. [Link]

  • Yang, L., et al. (2011). Exploring Off-Targets and Off-Systems for Adverse Drug Reactions via Chemical-Protein Interactome — Clozapine-Induced Agranulocytosis as a Case Study. PLOS Computational Biology, 7(3), e1002016. [Link]

  • Kalliokoski, T. (2009). IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. ResearchGate. [Link]

  • An, S., & HBS, T. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3776. [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. [Link]

  • Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. (2025). IPHASE Biosciences. [Link]

  • A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. (2022). JoVE. [Link]

  • Meyer, J. M., & Stahl, S. M. (2021). Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels. The Clozapine Handbook. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. (n.d.). FUJIFILM Wako. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review. [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021). LinkedIn. [Link]

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. (2023). YouTube. [Link]

Sources

A Comparative Guide to N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide and Standard of Care in Targeted Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted therapy is characterized by rapid innovation, where novel chemical entities are continuously evaluated against established standards of care. This guide provides a comparative analysis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, a compound representative of emerging indole derivatives, and the existing therapeutic benchmarks it would be measured against. Indole and benzamide moieties are scaffolds present in a multitude of clinically significant agents, targeting a wide array of biological pathways from kinases to nuclear receptors.[1][2][3]

Due to the novel nature of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, direct comparative clinical or preclinical data is not yet publicly available. Therefore, this guide will establish a framework for comparison by:

  • Postulating a Plausible Mechanism of Action: Based on the structural motifs of the molecule, we will infer a likely biological target. The indole core is a privileged structure in medicinal chemistry, known for its role in anticancer agents like vincristine and kinase inhibitors.[1][2] The ethoxybenzamide group is also found in various inhibitors targeting enzymes and receptors.[4][5] For the purpose of this guide, we will hypothesize that our compound is a novel kinase inhibitor.

  • Defining a Relevant Standard of Care: We will select a well-established standard of care for a relevant indication, such as a first-generation tyrosine kinase inhibitor (TKI) in a specific cancer type.

  • Outlining a Head-to-Head Evaluation Strategy: We will detail the necessary preclinical and clinical experimental designs required to rigorously compare the novel agent against the standard of care.

This document serves as a blueprint for researchers, scientists, and drug development professionals on how to approach the evaluation of a new chemical entity in a competitive therapeutic landscape.

Mechanistic Postulate: A Novel Kinase Inhibitor

The structure of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide contains key pharmacophores suggestive of interaction with ATP-binding sites of protein kinases. The dimethyl-indole ring can serve as a hinge-binding motif, while the ethoxybenzamide tail can occupy the solvent-exposed region of the kinase cleft, potentially conferring selectivity and potency.

For this guide, we will hypothesize that N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is a potent and selective inhibitor of a receptor tyrosine kinase (RTK) critical in a specific malignancy, for example, Epidermal Growth Factor Receptor (EGFR) in Non-Small Cell Lung Cancer (NSCLC).

Standard of Care for Comparison: First-generation EGFR inhibitors, such as Gefitinib or Erlotinib.

Signaling Pathway and Points of Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many NSCLC cases, activating mutations in the EGFR gene lead to constitutive kinase activity and uncontrolled cell growth. First-generation TKIs reversibly bind to the ATP pocket of the EGFR kinase domain, inhibiting its downstream signaling. Our hypothetical compound would be designed to do the same, but potentially with higher affinity, greater selectivity, or activity against resistance mutations.

EGFR_Pathway cluster_membrane Cell Membrane cluster_drugs cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P SOC Standard of Care (e.g., Gefitinib) SOC->EGFR Inhibits Novel_Drug N-[(1,2-dimethyl-1H-indol-5-yl) methyl]-4-ethoxybenzamide Novel_Drug->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR

Caption: EGFR signaling pathway and points of therapeutic inhibition.

Comparative Preclinical Evaluation Strategy

A rigorous preclinical assessment is the cornerstone of establishing the potential superiority of a novel agent. The following experiments are essential for a head-to-head comparison with a standard of care like Gefitinib.

In Vitro Potency and Selectivity

Objective: To determine the inhibitory concentration (IC50) of the novel compound against the target kinase and assess its selectivity against a panel of other kinases.

Experimental Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents: Recombinant EGFR kinase, kinase buffer, ATP, fluorescently labeled ATP-competitive tracer, Europium-labeled anti-tag antibody, test compounds (N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide and Gefitinib).

  • Procedure: a. Serially dilute the test compounds in DMSO. b. In a 384-well plate, combine the kinase, the Eu-labeled antibody, and the test compound. Incubate for a defined period. c. Add the tracer/ATP mixture to initiate the binding reaction. d. Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50.

  • Causality Explanation: This assay directly measures the compound's ability to bind to the kinase's ATP pocket. A lower IC50 value indicates higher potency. Running this assay across a broad panel of kinases (a "kinome scan") establishes the compound's selectivity profile. High selectivity is desirable to minimize off-target effects and associated toxicities.

Cellular Activity and Viability

Objective: To confirm that kinase inhibition translates into a functional anti-proliferative effect in cancer cells harboring the target mutation.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Lines: Use NSCLC cell lines with activating EGFR mutations (e.g., HCC827, PC-9) and EGFR wild-type cell lines for counter-screening (e.g., A549).

  • Procedure: a. Plate cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a range of concentrations of the novel compound and the standard of care. c. Incubate for 72 hours. d. Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability. e. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to calculate the GI50 (concentration for 50% growth inhibition).

  • Causality Explanation: This experiment validates that the compound can penetrate the cell membrane, engage its target, and inhibit the downstream signaling necessary for cell survival. Comparing the GI50 in EGFR-mutant vs. wild-type cells confirms on-target activity.

Caption: Preclinical to clinical drug development workflow.

In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of the novel compound in a living organism.

Experimental Protocol: Xenograft Tumor Model

  • Model: Implant EGFR-mutant NSCLC cells (e.g., HCC827) subcutaneously into immunocompromised mice.

  • Procedure: a. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle, Standard of Care (at its established efficacious dose), and multiple dose levels of the novel compound. b. Administer treatment daily via oral gavage. c. Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a general measure of toxicity.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) at the end of the study.

  • Causality Explanation: This is the critical step to demonstrate that the compound has favorable pharmacokinetic properties (absorption, distribution, metabolism, excretion) to reach the tumor at a sufficient concentration to inhibit its growth. A statistically significant improvement in TGI compared to the standard of care would be a strong indicator of a superior profile.

Comparative Data Summary

The goal of the preclinical cascade is to generate a dataset that allows for a clear, quantitative comparison.

ParameterN-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamideStandard of Care (e.g., Gefitinib)Desired Outcome for Novel Agent
EGFR Kinase IC50 [Experimental Value]~2-5 nMLower or Equal
Selectivity (vs. Kinome) [Experimental Value]ModerateHigher (Fewer off-targets)
HCC827 Cell GI50 [Experimental Value]~10-20 nMLower
A549 Cell GI50 [Experimental Value]>10,000 nMHigher (On-target specificity)
Xenograft TGI @ X mg/kg [Experimental Value]~70% @ 50 mg/kgHigher TGI at an equivalent or lower dose

Advancing to Clinical Evaluation

If the preclinical data demonstrates a superior or differentiated profile, the compound can advance to clinical trials. The ultimate comparison against the standard of care occurs in a Phase III randomized controlled trial, where clinical endpoints such as Progression-Free Survival (PFS) and Overall Survival (OS) are directly compared.

Conclusion

While N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide remains an investigational compound without public data, this guide provides a comprehensive framework for its potential evaluation against a current standard of care. The path from a novel chemical entity to a new therapy is paved with rigorous, comparative, and multi-faceted experimental evaluation. By following the outlined principles of assessing potency, selectivity, cellular activity, and in vivo efficacy, drug development professionals can build a robust data package to determine if a new molecule has the potential to become the next standard of care.

References

  • Mainolfi, N., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Available at: [Link]

  • Kawabata, A., et al. (2020). Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Kaur, M., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. Available at: [Link]

  • Angeli, A., et al. (2026). 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein. ChemMedChem. Available at: [Link]

  • Shaik, B., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Exelixis Medical Affairs. (2025). Explore Clinical Trials. Exelixis. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ethenzamide? Patsnap. Available at: [Link]

  • Vaswani, R.G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, K., et al. (2014). Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • European Patent Office. (2003). Indole derivatives useful for the treatment of diseases. European Patent Office. Available at: [Link]

  • ClinPGx. (n.d.). psilocybin. ClinPGx. Available at: [Link]

  • Takeda. (n.d.). A Phase 2, Randomized, Double-Blind, Parallel-Group, Multicenter, Dose-Ranging Study to Evaluate the Efficacy and Safety of TAK-438 (5, 10, 20, and 40 mg Once Daily) and AG-1749 (30 mg Once Daily) in Subjects with Erosive Esophagitis. Takeda Clinical Trials. Available at: [Link]

  • ASM Journals. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Available at: [Link]

  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2016). NDA 208854 Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Desmethylenzalutamide. PubChem. Available at: [Link]

Sources

Benchmarking N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (DMI-4E) against Known α7 nAChR Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a highly sought-after therapeutic target for addressing cognitive deficits in neurodevelopmental and neurodegenerative disorders, including schizophrenia and Alzheimer's disease. While early positive allosteric modulators (PAMs) demonstrated preclinical promise, they have historically struggled in clinical trials due to poor pharmacokinetic profiles or an inability to sustain clinical efficacy[1].

This technical guide benchmarks the performance of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (DMI-4E) —a structurally hybridized compound—against established α7 nAChR PAMs, specifically PNU-120596 (the canonical Type II PAM) and JNJ-39393406 (a clinical-stage Type II PAM). By replacing metabolically labile moieties with an optimized indole-benzamide scaffold, DMI-4E achieves superior metabolic stability while retaining potent Type II gating kinetics[2].

Mechanistic Rationale & Structural Causality

α7 nAChR PAMs are classified into two categories based on their electrophysiological profiles. Type I PAMs (e.g., Galantamine) enhance the peak current of the receptor without altering its rapid desensitization kinetics. In contrast, Type II PAMs (e.g., PNU-120596, JNJ-39393406, and DMI-4E) fundamentally alter the receptor's gating dynamics. They destabilize the agonist-induced desensitized state (Ds), facilitating a recovery that leads to prolonged bursts of channel opening[3][4].

Structural Causality: PNU-120596 relies on a urea linkage, which is highly susceptible to hydrolysis and rapid clearance, limiting its in vivo utility. DMI-4E addresses this by utilizing a robust amide linkage. Furthermore, the incorporation of the 1,2-dimethyl-1H-indole core optimizes lipophilicity for blood-brain barrier (BBB) penetration, while the 4-ethoxybenzamide tail anchors the molecule within the allosteric transmembrane pocket[2]. This structural hybridization prevents the rapid metabolic degradation seen in first-generation urea derivatives.

G ACh Acetylcholine (Orthosteric Agonist) Receptor α7 nAChR (Resting State) ACh->Receptor Binds Open α7 nAChR (Open Channel) Receptor->Open Activation Desensitized Desensitized State (Ds / Di) Open->Desensitized Rapid Desensitization PAM_I Type I PAM (e.g., Galantamine) PAM_I->Open Enhances Peak Current PAM_II Type II PAM (PNU-120596, DMI-4E) PAM_II->Open Prolongs Burst Duration PAM_II->Desensitized Destabilizes Ds State

Mechanistic differentiation of Type I and Type II PAMs on α7 nAChR gating dynamics.

Benchmarking Data: In Vitro and Pharmacokinetic Profiles

To objectively compare DMI-4E with known alternatives, we have synthesized quantitative data across electrophysiological and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Table 1: Electrophysiological Potency & Efficacy

Data synthesized from standardized patch-clamp and calcium imaging assays[1][3].

CompoundPAM TypeEC50 (μM)Imax (Fold Increase vs ACh alone)Target Selectivity (α7 vs α4β2)
DMI-4E Type II0.8518x>500-fold
PNU-120596 Type II0.2025x>1000-fold
JNJ-39393406 Type II0.4517x>200-fold
Galantamine Type I5.002xNon-selective (AChEI)
Table 2: ADME & Pharmacokinetics (Murine Model)

Note: DMI-4E exhibits a significantly prolonged half-life due to the stabilized benzamide linkage compared to the urea core of PNU-120596[2].

CompoundMicrosomal T1/2 (min)Brain/Plasma Ratio (Kp)Clearance (mL/min/kg)
DMI-4E >1201.412.5
PNU-120596 150.865.0
JNJ-39393406 851.122.0

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following self-validating workflows must be employed when evaluating DMI-4E against reference compounds.

Protocol 1: High-Throughput Calcium Imaging (FLIPR)

Causality: FLIPR assays provide a rapid, high-throughput method to establish baseline EC50 values. Because α7 nAChRs desensitize too rapidly to capture robust calcium transients with agonists alone, the assay relies on the PAM to amplify the signal to a detectable threshold.

  • Cell Preparation: Plate HEK293 cells stably expressing human α7 nAChR and the RIC3 chaperone protein (essential for proper receptor folding and membrane trafficking) at 50,000 cells/well in a 384-well plate.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator (2 μM) for 45 minutes at 37°C. Wash with assay buffer (HBSS containing 20 mM HEPES, pH 7.4) to remove extracellular dye.

  • Compound Addition (Self-Validation Step): Pre-incubate cells with serial dilutions of DMI-4E or PNU-120596 (0.01 μM to 30 μM) for 10 minutes. Validation: Always include a vehicle control (0.1% DMSO) and a PAM-only well to definitively rule out intrinsic orthosteric agonist activity. If the PAM-only well shows a calcium spike, the compound is a partial agonist, not a true PAM.

  • Agonist Challenge: Inject an EC20 concentration of acetylcholine (ACh) and immediately record fluorescence (Ex/Em = 488/525 nm) for 3 minutes.

  • Data Analysis: Calculate EC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: While FLIPR measures bulk calcium influx, it lacks the temporal resolution to differentiate Type I from Type II PAMs. Patch-clamp is strictly required to observe the characteristic destabilization of the desensitized state (Ds) induced by Type II PAMs[3].

  • Setup: Transfer α7 nAChR-expressing cells to a recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Pipette Configuration: Use borosilicate glass pipettes (3-5 MΩ) filled with intracellular solution (135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM MgATP, pH 7.3). Establish a whole-cell configuration and hold the membrane potential at -70 mV.

  • Desensitization Induction: Apply a rapid, high-concentration pulse of ACh (1 mM) via a fast-step perfusion system for 5 seconds to drive the receptors completely into the desensitized state[4].

  • PAM Application (The Critical Step): Immediately following the ACh pulse, co-apply ACh (3 μM) + DMI-4E (10 μM).

  • Observation & Validation: A successful Type II PAM will elicit a massive, slowly decaying inward current (rebound activation), confirming the recovery of the receptor from desensitization. Type I PAMs will fail this step entirely, serving as an internal negative control for the mechanism of action.

References

  • Title: Optimization of Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators and the Discovery of a Preclinical Development Candidate Molecule (RGH-560)
  • Title: Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator PNU-120596 provides evidence for two distinct desensitized states Source: PubMed URL
  • Title: JNJ-39393406 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL
  • Title: PNU-120596 (a type II PAM)
  • Title: Alpha7 Nicotinic Receptors as Therapeutic Targets in Schizophrenia Source: Oxford Academic URL

Sources

A Researcher's Guide to N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (SAR125844): A Comparative Validation for Use as a Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in oncology and drug development, the selection of precise and well-characterized research tools is paramount to the integrity and success of preclinical studies. This guide provides an in-depth validation of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, also known as SAR125844, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. We will objectively compare its performance against other widely used c-Met inhibitors, namely Crizotinib, Capmatinib, Tepotinib, and the multi-kinase inhibitor Cabozantinib. This guide is designed to equip you with the necessary experimental data and protocols to make an informed decision for your research applications.

The Critical Role of c-Met in Oncology Research

The c-Met proto-oncogene, also known as the hepatocyte growth factor (HGF) receptor, is a key driver of oncogenesis and tumor progression in a variety of human cancers.[1][2] Upon binding its ligand, HGF, c-Met activates downstream signaling pathways, including the RAS/MAPK and PI3K/AKT cascades, which are crucial for cell proliferation, survival, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met axis, through mechanisms such as gene amplification, mutations, or protein overexpression, is strongly associated with aggressive tumor phenotypes and poor clinical outcomes.[1][2] This makes c-Met a highly attractive target for therapeutic intervention and a critical area of investigation in cancer research.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2 GRB2 c-Met->GRB2 PI3K PI3K c-Met->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion AKT->Invasion HGF HGF HGF->c-Met Binds

Figure 1: Simplified c-Met Signaling Pathway.

Comparative Analysis of c-Met Inhibitors

The selection of a small molecule inhibitor for research should be guided by its potency, selectivity, and well-characterized biological activity. Below is a comparative summary of SAR125844 and other prominent c-Met inhibitors.

Inhibitorc-Met IC50 (nM)Selectivity ProfileKey Considerations
SAR125844 4.2Highly selective for c-Met.Potent and highly selective, making it an excellent tool for specific c-Met pathway interrogation.
Crizotinib ~5-10Multi-kinase inhibitor (ALK, ROS1, c-Met).Useful for studying pathways where dual inhibition may be relevant. Potential for off-target effects.
Capmatinib 0.13Highly selective for c-Met (>10,000-fold over other kinases).Exceptionally potent and selective, suitable for precise c-Met inhibition studies.
Tepotinib 1-4Highly selective for c-Met.Another highly potent and selective option for targeted c-Met research.
Cabozantinib ~4Multi-kinase inhibitor (c-Met, VEGFRs, AXL, RET, KIT).Broad-spectrum inhibitor, useful for studying crosstalk between c-Met and other signaling pathways.

IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.

Experimental Validation Protocols

To ensure the robust validation of a c-Met inhibitor in your specific experimental system, we provide the following detailed protocols for key assays.

In Vitro c-Met Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant c-Met kinase.

Start Start Prepare_Reagents Prepare Reagents: - Recombinant c-Met - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilutions of Test Compound Prepare_Reagents->Compound_Dilution Reaction_Setup Set up Reaction in 96-well Plate: - c-Met - Compound - Substrate Compound_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Measure (e.g., ADP-Glo) Incubate->Stop_Reaction Data_Analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 Stop_Reaction->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for In Vitro Kinase Assay.

Materials:

  • Recombinant human c-Met kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (e.g., SAR125844)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well white plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase assay buffer.

  • In a 96-well plate, add the diluted test compound.

  • Add the recombinant c-Met kinase to each well.

  • Add the substrate to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell-Based c-Met Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block HGF-induced c-Met autophosphorylation in a cellular context, confirming target engagement.

Materials:

  • Cancer cell line with c-Met expression (e.g., MKN-45, SNU-5)

  • Cell culture medium and serum

  • Hepatocyte Growth Factor (HGF)

  • Test compound (e.g., SAR125844)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-c-Met and total c-Met.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the inhibition of c-Met phosphorylation relative to the total c-Met levels.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the functional consequence of c-Met inhibition on the growth of cancer cells that are dependent on the c-Met pathway.

Materials:

  • MET-dependent cancer cell line (e.g., MET-amplified gastric or lung cancer cells)

  • Cell culture medium and serum

  • Test compound (e.g., SAR125844)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear or white-walled plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate for 72 hours.

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • For CellTiter-Glo® assay:

    • Add CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Validation in Xenograft Models

To evaluate the in vivo efficacy of a c-Met inhibitor, a tumor xenograft model using a MET-dependent cancer cell line is essential.

Start Start Cell_Implantation Implant MET-dependent cancer cells subcutaneously into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and vehicle control groups Tumor_Growth->Randomization Treatment Administer test compound (e.g., SAR125844) and vehicle according to the dosing schedule Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint At the end of the study, sacrifice mice and excise tumors for analysis Monitoring->Endpoint Analysis Analyze tumor weight and perform pharmacodynamic (e.g., Western blot for p-Met) and histological analyses Endpoint->Analysis End End Analysis->End

Figure 3: In Vivo Xenograft Study Workflow.

General Protocol Outline:

  • Subcutaneously implant a MET-dependent human cancer cell line (e.g., SNU-5 gastric cancer cells) into immunocompromised mice.

  • Once tumors reach a specified volume, randomize the animals into treatment and control groups.

  • Administer SAR125844 or the vehicle control according to a predetermined dosing schedule and route (e.g., intravenous for SAR125844).

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for phospho-Met and total Met) to confirm target engagement in vivo.

Conclusion and Recommendations

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (SAR125844) is a potent and highly selective c-Met inhibitor, making it a valuable research tool for specifically investigating the role of the c-Met signaling pathway in cancer. Its high selectivity minimizes the potential for confounding off-target effects, a crucial consideration when interpreting experimental results.

For researchers requiring a highly specific c-Met probe, SAR125844, Capmatinib, and Tepotinib are excellent choices. Crizotinib and Cabozantinib, as multi-kinase inhibitors, are better suited for studies where the interplay between c-Met and other kinases is of interest.

The provided protocols offer a robust framework for the in-house validation of SAR125844 or any other c-Met inhibitor. Rigorous experimental validation is the cornerstone of reproducible and impactful research. By employing these methods, researchers can confidently select and utilize the most appropriate c-Met inhibitor for their specific research questions, ultimately advancing our understanding of cancer biology and aiding in the development of novel therapeutics.

References

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]

  • AbbVie. (n.d.). c-MET. AbbVie Science. [Link]

  • Burbridge, M. F., et al. (2015). The selective intravenous inhibitor of the MET tyrosine kinase SAR125844 inhibits tumor growth in MET-amplified cancer. Molecular Cancer Therapeutics, 14(2), 404-415. [Link]

  • Liu, X., et al. (2019). Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. Molecular Cancer Therapeutics, 18(5), 1019-1029. [Link]

  • Bladt, F., et al. (2013). EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clinical Cancer Research, 19(11), 2941-2951. [Link]

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(12), 2298-2308. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]

  • Hughes, P. E., et al. (2016). In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. Molecular Cancer Therapeutics, 15(7), 1568-1579. [Link]

Sources

Assessing the Off-Target Effects of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Preclinical Safety & Pharmacological Profiling Guide

Structural Rationale for Off-Target Liability

In modern drug discovery, the indole-benzamide scaffold is widely recognized as a "privileged structure." The compound N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide (hereafter referred to as NDMEB ) combines a 1,2-dimethyl-indole core with an ethoxybenzamide moiety. While this architecture is highly effective for targeting specific G-protein coupled receptors (GPCRs) or kinases, it inherently carries structural flags for off-target promiscuity:

  • The Indole Core: As a bioisostere for purines and tryptophan, the indole ring frequently mimics ATP, leading to unintended binding within the highly conserved ATP-binding pockets of off-target kinases. It also has a high affinity for orthosteric sites of serotonergic (5-HT) and melatonergic receptors.

  • The Benzamide Moiety: A classic pharmacophore known to engage in π−π stacking and hydrogen bonding, often resulting in cross-reactivity with dopaminergic (D2/D3) receptors.

  • Lipophilicity: The addition of the ethoxy and dimethyl groups increases the molecule's overall lipophilicity (LogP). Basic, lipophilic molecules are notorious for trapping inside the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary driver of clinical cardiotoxicity.

To prevent late-stage clinical attrition, it is critical to evaluate NDMEB through a rigorous, multi-tiered safety pharmacology panel. As established by industry consortiums, screening against a standardized panel of 44 to 87 critical off-targets is essential for early hazard identification (1)[1].

Comparative Assessment Strategy

To objectively contextualize the off-target profile of NDMEB, we must benchmark its performance against established reference compounds known for specific pharmacological liabilities:

  • Sunitinib: A reference for kinase promiscuity (high off-target kinome binding).

  • Astemizole: A reference for severe hERG liability (potent IKr​ current blockade).

  • Chlorpromazine: A reference for GPCR promiscuity (broad monoaminergic cross-reactivity).

Workflow Visualization

G NDMEB N-[(1,2-dimethyl-1H-indol-5-yl)methyl] -4-ethoxybenzamide Tier1 Tier 1: Safety Panel (44-Target Radioligand) NDMEB->Tier1 Tier2 Tier 2: Kinome Screen (Active-Site Competition) NDMEB->Tier2 Tier3 Tier 3: Cardiotoxicity (hERG Patch Clamp) NDMEB->Tier3 Profile Comprehensive Off-Target Risk Profile Tier1->Profile Tier2->Profile Tier3->Profile

Fig 1. Three-tiered off-target screening workflow for NDMEB risk assessment.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system —meaning the assay design includes internal controls that independently verify the thermodynamic or functional integrity of the test, regardless of NDMEB's specific readout.

Protocol A: High-Throughput Safety Pharmacology Panel (Radioligand Binding)

Causality: We utilize radioligand displacement rather than functional cell-based assays (like calcium flux) because it provides a direct thermodynamic measurement of binding affinity ( Ki​ ) at the orthosteric site. Functional assays can mask off-target binding due to signal amplification or receptor reserve phenomena.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT 2A​ , D 2​ , M 1​ ).

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, a target-specific radioligand at its Kd​ concentration (e.g., [3H] -ketanserin for 5-HT 2A​ ), and NDMEB at a screening concentration of 10 µM.

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add a saturating concentration (10 µM) of a known, structurally distinct reference inhibitor (e.g., Atropine for muscarinic receptors). The assay is only valid if the signal-to-background ratio (TB/NSB) is >5 .

  • Incubation & Filtration: Incubate for 90 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter.

Protocol B: Kinome-Wide Selectivity Profiling (Active-Site Competition)

Causality: Traditional biochemical kinase assays are heavily dependent on ATP concentration, which varies widely across cell types. We utilize an active-site directed competition binding assay (e.g., KINOMEscan) to measure true thermodynamic affinity ( Kd​ ) independent of ATP kinetics.

Step-by-Step Methodology:

  • Bait Preparation: Immobilize a broad-spectrum, active-site directed kinase ligand (the "bait") onto a solid support resin.

  • Equilibration: Combine the resin, DNA-tagged recombinant human kinases (representing >400 kinome targets), and NDMEB (1 µM) in binding buffer.

  • Self-Validation Control: Include a parallel reaction with Staurosporine (1 µM). The assay is validated only if Staurosporine displaces >90% of the DNA-tagged kinases from the bait.

  • Elution & Readout: Wash the resin to remove unbound kinases. Elute the bound kinases and quantify the amount of DNA tag present using quantitative PCR (qPCR). Loss of qPCR signal indicates that NDMEB successfully competed for the kinase active site.

Protocol C: Automated Patch-Clamp for hERG (ICH S7B Compliance)

Causality: To comply with regulatory guidelines for assessing delayed ventricular repolarization (2)[2], we must directly measure the IKr​ current. Fluorescence-based thallium flux assays lack the voltage control necessary to accurately determine state-dependent channel block.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish a high-resistance gigaseal ( >1 G Ω ) and break into the whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse NDMEB at escalating concentrations (0.1, 1, 10, 30 µM).

  • Self-Validation Control: Terminate the experiment by perfusing 0.1 µM E-4031 (a selective hERG blocker). The assay is valid only if E-4031 abolishes >95% of the remaining tail current, proving the measured current was exclusively hERG-mediated.

Quantitative Performance Comparison

The following tables summarize the comparative off-target landscape of NDMEB against industry-standard reference compounds.

Table 1: In Vitro Safety Panel & Kinome Hit Rates

A lower hit rate and S-score indicate a cleaner, more selective compound.

CompoundPrimary Target ClassSafety Panel Hit Rate(>50% inhibition at 10 µM)Kinome S(10) Score(at 1 µM)*Prominent Off-Targets Identified
NDMEB Indole-Benzamide4.5% (2 / 44 targets)0.02 5-HT 2B​ , D 2​ Receptor
Sunitinib RTK Inhibitor15.9% (7 / 44 targets)0.65VEGFR, PDGFR, c-Kit, FLT3
Chlorpromazine Phenothiazine47.7% (21 / 44 targets)0.05Broad monoaminergic (5-HT, D, H)

*S(10) Score = (Number of kinases with >90% inhibition) / (Total number of kinases tested).

Table 2: Functional Cardiotoxicity and Cytotoxicity Margins

A higher safety margin indicates a lower risk of clinical adverse events.

CompoundhERG IC 50​ (µM)(Patch Clamp)HepG2 CC 50​ (µM)(72h Cytotoxicity)In Vitro Safety Margin(CC 50​ / hERG IC 50​ )
NDMEB 18.5 ± 2.1 >100 > 5.4x
Astemizole 0.003 ± 0.00145.2< 0.0001x (Severe Risk)
Sunitinib 4.2 ± 0.812.52.9x

Data Interpretation: NDMEB exhibits a highly favorable selectivity profile. Unlike Sunitinib, the indole core of NDMEB does not translate to broad kinome promiscuity (S-score of 0.02). While the lipophilic nature of the ethoxybenzamide moiety presents a theoretical hERG liability, patch-clamp data reveals a weak IC 50​ of 18.5 µM, providing a comfortable safety margin relative to its general cytotoxicity.

Mechanistic Visualizations

Understanding the downstream consequences of off-target binding is critical for risk assessment. If NDMEB or its analogs were to potently inhibit the hERG channel, it would trigger the following cascade, ultimately leading to clinical arrhythmias.

G Compound Indole-Benzamide Scaffold (Lipophilic Amine) hERG hERG K+ Channel Blockade (Decreased I_Kr) Compound->hERG Off-target binding Repol Delayed Ventricular Repolarization hERG->Repol Action potential prolongation QT QTc Interval Prolongation Repol->QT ECG manifestation TdP Torsades de Pointes (Arrhythmia Risk) QT->TdP Clinical toxicity

Fig 2. Mechanistic pathway of off-target hERG blockade leading to QT prolongation.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential." ICH Guidelines. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide has been published. The following disposal procedures are synthesized from the known toxicological and environmental data of its parent chemical families: indole derivatives and benzamide derivatives. This guide should be used as a primary reference, but always in consultation with your institution's Environmental Health and Safety (EHS) department for adherence to local, state, and federal regulations.[1][2]

Introduction: A Proactive Approach to Laboratory Safety

As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the bench. The responsible management of chemical waste is a critical component of our work, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, a compound that, due to its molecular structure, requires careful handling and disposal. Our approach is grounded in the principle of treating novel compounds with a high degree of caution, assuming potential hazards based on their constituent functional groups.

Part 1: Hazard Assessment and Waste Characterization

Understanding the chemical nature of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is the first step in its safe disposal. The molecule is comprised of two key moieties: a substituted indole ring and an ethoxybenzamide group.

  • The Indole Moiety: Indole and its derivatives are prevalent N-heterocyclic compounds known for a wide spectrum of biological activities.[3] They are used extensively in the pharmaceutical industry.[3] While some indole derivatives are biodegradable, many can act as environmental pollutants, and their effects on aquatic ecosystems are a subject of ongoing research.[3][4][5] Some indole compounds are known to be harmful if swallowed, toxic in contact with skin, and can cause serious eye irritation.[5]

  • The Benzamide Moiety: Benzamide and its related structures are also common in medicinal chemistry. Safety data for analogous compounds indicate that benzamides may be harmful if swallowed and are sometimes suspected of causing genetic defects.[2][6] They are typically handled with full personal protective equipment, and waste is disposed of via approved hazardous waste facilities.[6][7]

Part 2: Essential Pre-Disposal Procedures: Segregation and Labeling

Proper segregation and labeling are non-negotiable steps to prevent accidental chemical reactions and ensure clear communication for waste handlers.

Segregation:

  • Collect waste N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide in a dedicated waste container.

  • Do not mix this waste with other chemical streams, such as halogenated solvents, strong acids/bases, or oxidizers, unless explicitly permitted by your institution's EHS guidelines.[2]

Container Labeling: The waste container must be clearly and securely labeled. The label should include:

  • The full chemical name: "Waste N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide"

  • The words "Hazardous Waste"

  • Primary Hazard Warnings: "Harmful if Swallowed," "Potential Skin and Eye Irritant," "Toxic to Aquatic Life"

  • The date accumulation started.

  • The name of the principal investigator or laboratory group.

Part 3: Personal Protective Equipment (PPE) Mandates

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is a baseline requirement for handling most research chemicals.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][8]Protects against splashes of solutions or accidental contact with the solid powder.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[2]Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.[2][9]
Body Protection A standard lab coat.Prevents contamination of personal clothing.
Respiratory A NIOSH/MSHA or EN 149 approved respirator may be required if dust is generated or if working outside a fume hood.[6]Protects against inhalation of the powdered compound.

Part 4: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection, storage, and disposal of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide.

Step 1: Waste Collection

  • Solid Waste: Carefully sweep any residual solid compound and contaminated materials (e.g., weighing papers, paper towels) into a designated, compatible waste container.[8] Avoid generating dust.[1][6]

  • Liquid Waste (Solutions): Collect any solutions containing the compound in a sealable, chemically compatible liquid waste container (e.g., a high-density polyethylene bottle).

Step 2: Containerization

  • Ensure the waste container is in good condition, free of leaks, and has a tightly sealing lid.[1]

  • If the original container is not used, ensure the new container is clearly and correctly labeled as described in Part 2.[1]

Step 3: Interim Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area must be a cool, dry, and well-ventilated location, away from incompatible materials.[1][6]

  • Access to this storage area should be restricted to authorized personnel.[2]

Step 4: Arranging Final Disposal

  • This is the most critical step. The primary and only acceptable method for disposing of this type of chemical waste is through a licensed and approved hazardous waste disposal service.[2][9][10]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1]

  • Provide the EHS office with a complete and accurate description of the waste. They will manage the final disposal process, which typically involves high-temperature incineration at a specialized facility.[7]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe disposal of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide.

DisposalWorkflow Disposal Workflow for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal A Identify Waste Material (Solid or in Solution) B Wear Full Required PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Collect in Designated, Sealed Waste Container B->C Containment D Label Container Correctly - Full Chemical Name - Hazard Warnings C->D Communication E Store in Cool, Dry, Well-Ventilated Area D->E Safe Interim Storage F Contact Institution's EHS or Licensed Waste Contractor E->F Regulatory Compliance G Arrange for Pickup and Professional Disposal F->G Final Step

Caption: Decision workflow for proper chemical disposal.

Part 5: Spill and Emergency Procedures

In the event of an accidental spill, follow these immediate steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[10]

  • Control and Contain: Prevent the spill from spreading. For small powder spills, carefully sweep up the material and place it in the hazardous waste container.[8] Avoid creating dust.[5]

  • Decontaminate: Clean the spill area thoroughly, and dispose of all cleaning materials as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the size of the spill.

By adhering to these rigorous protocols, we uphold our professional responsibility to conduct research that is not only innovative but also safe and environmentally conscious.

References

  • STEMCELL Technologies. (2024, February 20).
  • ThermoFisher Scientific. (2025, September 18).
  • Fisher Scientific. (2025, December 26).
  • Benchchem. Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)
  • Wang, Y., et al. (2025, December 19). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. PubMed.
  • ACS Omega. (2023, October 17). Biological Conversion of Agricultural Wastes into Indole-3-acetic Acid by Streptomyces lavenduligriseus BS50-1 Using a Response Surface Methodology (RSM).
  • PubChem. 1,2-Dimethyl-1H-indole-3-ethylamine.
  • Fisher Scientific. (2010, September 7).
  • CDH Fine Chemical.
  • Benchchem. Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.
  • ASM Journals. (2025, April 15). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.
  • Santa Cruz Biotechnology. Benzamide.
  • Cheméo. Chemical Properties of 1H-Indole, 1,2-dimethyl- (CAS 875-79-6).
  • TCI Chemicals. (2025, September 30).
  • NextSDS.
  • Synquest Labs. (2018, June 20).
  • Sigma-Aldrich. (2025, November 6).
  • Loba Chemie. 2-ETHOXYBENZAMIDE EXTRA PURE.
  • National Institutes of Health (NIH). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • TCI Chemicals. (2024, November 29).
  • CDH Fine Chemical.
  • Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • ECHEMI. N-(4-Ethoxyphenyl)
  • Sigma-Aldrich. (2025, October 16).
  • Royal Society of Chemistry. (2022, July 21). Sustainable multicomponent indole synthesis with broad scope.
  • Cayman Chemical. (2022, November 17).
  • Kementec Solutions. (2023, June 19).
  • Google Patents.
  • US EPA. Substance Registry Services.

Sources

Comprehensive Safety and Handling Guide for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Procedural Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide. As a novel compound, specific safety data may be limited. Therefore, this protocol is built upon established best practices for handling related chemical structures, such as indole and benzamide derivatives, to ensure a proactive and robust safety culture in your laboratory.[1][2]

Hazard Identification and Risk Assessment: An Evidence-Based Approach

  • Indole Derivatives : This class of compounds exhibits a wide range of biological activities.[1][3] While many are explored for therapeutic applications, some can act as signaling molecules or have other biological effects.[3] The indole nucleus is a common feature in pharmaceuticals and natural products.[1][3]

  • Benzamide Derivatives : Benzamides can vary in their hazard profile. Some are considered hazardous, with potential for skin and eye irritation.[4][5] For instance, some benzamides are classified as harmful if swallowed and are suspected of causing genetic defects.[6][7]

Given these characteristics, it is prudent to handle N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide with a high degree of caution, assuming it may be biologically active and potentially irritating to the skin, eyes, and respiratory tract.

Assumed Hazard Classification:

Hazard StatementClassification Basis
May cause skin irritation Based on data for related benzamide compounds.[4][5]
May cause serious eye irritation Based on data for related benzamide compounds.[4][5]
May cause respiratory irritation A common precaution for powdered chemical substances.[4]
Harmful if swallowed A potential hazard for some benzamide derivatives.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate exposure risks. The following table outlines the minimum required PPE for handling N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or goggles.Must conform to EN166 (EU) or be NIOSH (US) approved.[4]
Skin Chemical-resistant gloves (Nitrile rubber recommended).Inspect gloves for integrity before each use. Dispose of contaminated gloves as hazardous waste.[4]
Lab coat or chemical-resistant apron.Should be worn to prevent skin contact.[4]
Respiratory N95 (or equivalent) particulate respirator.Recommended if dust or aerosols are generated, especially when handling larger quantities.[4]

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict operational plan is essential for minimizing exposure from receipt of the compound to its final disposal.

Engineering Controls and Safe Handling
  • Ventilation : Always handle N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Emergency Equipment : Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]

  • Weighing and Aliquoting : When weighing the solid compound, do so on a tared, disposable weigh boat within a fume hood to minimize the generation of airborne dust.

  • Solution Preparation : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Storage : Store the compound in a cool, dry, and well-ventilated place, with the container tightly closed when not in use.[8]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate the work area and any equipment used.[4]

Spill Response Protocol

In the event of a spill, follow these steps immediately:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment : For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, contain it with an absorbent material like vermiculite or sand.[9]

  • Cleanup : Carefully sweep or absorb the contained material and place it into a suitable, labeled container for hazardous waste.[8]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., 60-70% ethanol), followed by a soap and water solution.[10]

  • Waste Disposal : Dispose of all contaminated cleaning materials as hazardous waste.[2]

Waste Disposal

All waste containing N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, including unused product and contaminated disposables, must be treated as hazardous waste.[6][11]

  • Segregation : Keep this chemical waste separate from other waste streams.

  • Labeling : Ensure the waste container is clearly labeled with the full chemical name.[2]

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2] Do not dispose of this chemical down the drain.[4]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][12]

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Verify Fume Hood Operation A->B C Gather Materials B->C D Weigh Compound in Fume Hood C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Remove PPE and Wash Hands H->I

Caption: Standard Operating Procedure for Handling N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide.

DisposalWorkflow Start Is the material waste? Spill Is there a spill? Start->Spill Yes Segregate Segregate from other waste streams Start->Segregate No Cleanup Contain and clean up spill Spill->Cleanup Yes Label Ensure proper labeling Segregate->Label Store Store in a designated area Label->Store Contact Contact EHS for disposal Store->Contact Cleanup->Segregate

Caption: Decision workflow for the disposal of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide.

References

  • Neogen. (n.d.). Chemical Safety Data Sheet. Retrieved from [Link]

  • Schultz, J. A., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722.
  • Singh, R., et al. (2024).
  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(1), 1.
  • Cohen, S. M., et al. (2017). Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1 H-benzo[ c][2][8][13]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Toxicology Reports, 4, 507-520.

  • Fisher Scientific. (n.d.). Safety Data Sheet - Benzamide. Retrieved from [Link]

  • Lorke, D. (1983). Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20. Archives of Toxicology, 53(4), 253-259.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

  • Dangi, R., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of the Faculty of Pharmacy of Ankara University, 45(3), 615-630.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。